1-Benzyl-3,3-dimethylpiperidin-4-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3,3-dimethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTKRTQMBDUPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1O)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626194 | |
| Record name | 1-Benzyl-3,3-dimethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324769-02-0 | |
| Record name | 3,3-Dimethyl-1-(phenylmethyl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324769-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3,3-dimethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 1-Benzyl-3,3-dimethylpiperidin-4-OL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3,3-dimethylpiperidin-4-ol is a heterocyclic organic compound with potential applications in pharmaceutical research and development. Its structure, featuring a piperidine ring, a benzyl group, and a hydroxyl functional group, suggests its potential as a scaffold in medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside general experimental protocols for their determination.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidine ring substituted at the 1-position with a benzyl group, at the 3-position with two methyl groups, and at the 4-position with a hydroxyl group.
Molecular Formula: C₁₄H₂₁NO Molecular Weight: 219.32 g/mol
The presence of a tertiary amine, a hydroxyl group, and a bulky non-polar benzyl group and dimethyl substituents significantly influences its physicochemical characteristics.
Quantitative Physicochemical Data
Precise experimental data for this compound is not extensively available in the public domain. The following table summarizes available and predicted data. It is crucial to note that predicted values are estimations and should be verified experimentally.
| Property | Value | Data Type |
| Molecular Formula | C₁₄H₂₁NO | Experimental |
| Molecular Weight | 219.32 g/mol | Calculated |
| Boiling Point | ~318.0 ± 22.0 °C (for the ketone precursor) | Predicted |
| pKa | ~7.14 ± 0.40 (for the ketone precursor) | Predicted |
| logP | Not available | |
| Solubility | Not available | |
| Melting Point | Not available |
Note: Predicted values are for the precursor compound 1-Benzyl-3,3-dimethylpiperidin-4-one and should be considered as estimates for the alcohol derivative.
Experimental Protocols for Physicochemical Property Determination
The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of its corresponding ketone, 1-Benzyl-3,3-dimethylpiperidin-4-one.
Reaction: Reduction of a Ketone to a Secondary Alcohol
Reagents and Equipment:
-
1-Benzyl-3,3-dimethylpiperidin-4-one
-
Reducing agent (e.g., Sodium borohydride - NaBH₄)
-
Solvent (e.g., Methanol or Ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Dissolve 1-Benzyl-3,3-dimethylpiperidin-4-one in the chosen alcohol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in molar excess (typically 1.5 to 2 equivalents).
-
Monitor the reaction progress using TLC until the starting ketone is consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the alcohol solvent using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Boiling Point Determination (Micro Method)
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Thermometer
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or oil bath)
Procedure:
-
Place a small amount (0.5-1 mL) of this compound into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
-
Attach the test tube to a thermometer.
-
Heat the apparatus gently.
-
A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Solubility Determination
Apparatus and Reagents:
-
Test tubes
-
Vortex mixer
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, 5% HCl, 5% NaOH)
Procedure:
-
Add approximately 10-20 mg of this compound to a series of test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Vigorously agitate each tube using a vortex mixer for 1-2 minutes.
-
Visually inspect each tube for the dissolution of the solid.
-
Classify the solubility as soluble, partially soluble, or insoluble.
-
For the acidic and basic solutions, observe any reaction (e.g., salt formation leading to dissolution).
pKa Determination (Potentiometric Titration)
Apparatus and Reagents:
-
pH meter with a combination electrode
-
Buret
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Solvent (e.g., water or a water-alcohol mixture if the compound has low water solubility)
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of this compound and dissolve it in the chosen solvent in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Add the standardized HCl solution in small, precise increments from the buret.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot a graph of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
logP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
Apparatus and Reagents:
-
Separatory funnel
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of this stock solution to a separatory funnel containing known volumes of both n-octanol and water.
-
Shake the funnel vigorously for several minutes to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Visualizations
Caption: Relationship between the structural features of this compound and its key physicochemical properties.
Caption: A plausible synthetic workflow for the preparation of this compound from its ketone precursor.
Structural Elucidation and Characterization of 1-Benzyl-3,3-dimethylpiperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation and characterization of the novel compound, 1-Benzyl-3,3-dimethylpiperidin-4-ol. Due to the limited availability of direct experimental data for this specific molecule, this paper outlines a systematic approach to its synthesis and characterization based on established principles of organic chemistry and analytical techniques. The methodologies and expected spectral data are extrapolated from literature precedents for structurally related N-benzylpiperidine derivatives. This document serves as a foundational resource for researchers engaged in the synthesis, identification, and evaluation of new piperidine-based compounds.
Introduction
Piperidine and its derivatives are prominent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The N-benzylpiperidine moiety, in particular, is a common feature in compounds targeting the central nervous system, including analgesics, antipsychotics, and cholinesterase inhibitors[1][2][3]. The introduction of gem-dimethyl substituents at the C3 position of the piperidine ring can significantly influence the molecule's conformation and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
This guide focuses on the hypothetical structural elucidation of this compound, a novel derivative. We present a proposed synthetic route from its corresponding ketone precursor and detail the analytical techniques essential for its comprehensive characterization. The expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are presented in a structured format to aid in the identification and verification of the target compound.
Synthesis
The synthesis of this compound can be readily achieved through the reduction of its ketone precursor, 1-benzyl-3,3-dimethylpiperidin-4-one[4]. This transformation is a standard procedure in organic synthesis, and several reducing agents can be employed.
Proposed Synthetic Pathway
The reduction of the carbonyl group in 1-benzyl-3,3-dimethylpiperidin-4-one to a hydroxyl group yields the target compound, this compound.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Reduction of 1-benzyl-3,3-dimethylpiperidin-4-one
-
Dissolution: Dissolve 1-benzyl-3,3-dimethylpiperidin-4-one (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the stirred solution. The use of a milder reducing agent is recommended to avoid potential side reactions.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
3.1.1. Expected ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the piperidine ring protons, the gem-dimethyl protons, and the hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~3.50 | Singlet | 2H | Benzyl methylene protons (N-CH₂) |
| ~3.60-3.70 | Multiplet | 1H | CH-OH proton |
| ~2.20-2.80 | Multiplet | 4H | Piperidine ring protons (CH₂) |
| ~1.50-2.00 | Multiplet | 2H | Piperidine ring protons (CH₂) |
| ~1.00 and ~0.90 | Singlets | 6H | gem-Dimethyl protons (CH₃)₂ |
| Variable | Broad Singlet | 1H | Hydroxyl proton (OH) |
3.1.2. Expected ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | Quaternary aromatic carbon (C-Ar) |
| ~129 | Aromatic carbons (CH-Ar) |
| ~128 | Aromatic carbons (CH-Ar) |
| ~127 | Aromatic carbons (CH-Ar) |
| ~70 | CH-OH carbon |
| ~63 | Benzyl methylene carbon (N-CH₂) |
| ~55-60 | Piperidine ring carbons (CH₂) |
| ~40 | Quaternary carbon (C(CH₃)₂) |
| ~25 and ~20 | gem-Dimethyl carbons (CH₃) |
3.1.3. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and multiplicities. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
3.2.1. Expected Mass Spectrometry Data
| Technique | m/z | Assignment |
| Electrospray Ionization (ESI+) | ~234.18 | [M+H]⁺ |
| ~256.16 | [M+Na]⁺ | |
| Electron Ionization (EI) | ~233 | [M]⁺ |
| ~91 | [C₇H₇]⁺ (Tropylium ion) |
3.2.2. Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS). Acquire the mass spectrum in the desired ionization mode (e.g., ESI or EI).
-
Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
3.3.1. Expected IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3400 (broad) | O-H stretch (alcohol) |
| ~3030-3080 | C-H stretch (aromatic) |
| ~2800-3000 | C-H stretch (aliphatic) |
| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) |
| ~1050-1150 | C-O stretch (alcohol) |
3.3.2. Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Experimental Workflow and Potential Biological Activity
Overall Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1-benzyl-3,3-dimethylpiperidin-4-one (C14H19NO) [pubchemlite.lcsb.uni.lu]
Predicted Biological Activity of 1-Benzyl-3,3-dimethylpiperidin-4-OL: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound, 1-Benzyl-3,3-dimethylpiperidin-4-OL. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from structurally related compounds to forecast its potential pharmacological profile. The primary structural motifs—the 1-benzylpiperidine core and the 3,3-dimethylpiperidin-4-ol moiety—are prevalent in compounds targeting the central nervous system (CNS). Key predicted activities include cholinesterase inhibition and sigma receptor modulation, suggesting potential therapeutic applications in neurodegenerative disorders and psychiatric conditions. This document outlines potential mechanisms of action, proposes experimental workflows for validation, and presents relevant quantitative data from analogous compounds to guide future research and development efforts.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to be readily functionalized make it a versatile template for drug design. The N-benzylpiperidine moiety, in particular, is a well-established pharmacophore found in a variety of CNS-active agents. This whitepaper focuses on the predicted biological activities of this compound, a molecule combining the N-benzylpiperidine core with a gem-dimethyl substitution at the 3-position and a hydroxyl group at the 4-position. While no direct studies on this compound are currently available, analysis of its structural components allows for a reasoned prediction of its biological targets and potential therapeutic uses.
Predicted Biological Activities and Mechanisms of Action
The biological activity of this compound is likely to be driven by the synergistic or additive effects of its core structural components. The primary predicted activities are centered on CNS targets.
Cholinesterase Inhibition
A significant number of N-benzylpiperidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3][4][5] These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease. The N-benzyl group often plays a crucial role in binding to the active site of cholinesterases.
Predicted Mechanism: It is hypothesized that the benzyl group of this compound could engage in π-π stacking interactions with aromatic residues, such as tryptophan, in the active site of AChE. The piperidine nitrogen, being basic, would likely be protonated at physiological pH and could interact with anionic residues. The 3,3-dimethyl substitution may influence the conformational preference of the piperidine ring, potentially enhancing binding affinity or selectivity.
-
Supporting Evidence: Numerous studies on benzylpiperidine-linked compounds have demonstrated submicromolar IC50 values for AChE and BChE inhibition.[2] For instance, certain 1-benzylpiperidine derivatives have shown IC50 values for AChE in the nanomolar range.[5]
Sigma Receptor Modulation
Both the 1-benzylpiperidine scaffold and the 3,3-dimethylpiperidine moiety are present in known sigma receptor ligands.[6][7][8][9] Sigma receptors, particularly the σ1 subtype, are intracellular chaperone proteins implicated in a variety of neurological and psychiatric conditions, including neuropathic pain, depression, and neurodegenerative diseases.
Predicted Mechanism: The N-benzylpiperidine core is a common feature in high-affinity sigma receptor ligands.[7] The gem-dimethyl substitution at the 3-position has also been explored in selective σ1 receptor ligands.[9] It is predicted that this compound could bind to sigma receptors, potentially acting as an agonist or antagonist depending on the specific interactions within the binding pocket.
-
Supporting Evidence: Studies on N-cyclohexylpiperazines and related compounds have identified derivatives with high affinity for σ1 receptors, with Ki values in the low nanomolar range.[9] Benzylpiperidine derivatives have also shown promising affinity for the σ1 receptor.
Other Potential CNS Activities
The piperidine nucleus is a common feature in a wide array of CNS-active drugs.[1] Therefore, it is plausible that this compound may exhibit other CNS-related activities, such as effects on monoamine transporters or other G-protein coupled receptors.
Potential Anticancer and Antimicrobial Activities
Derivatives of piperidin-4-one, a close structural analog and potential synthetic precursor to the target molecule, have been reported to possess a range of biological activities, including anticancer and antimicrobial effects. While this is a secondary prediction, it warrants consideration in a broader screening strategy.
Quantitative Data from Structurally Related Compounds
To provide a quantitative context for the predicted activities, the following table summarizes inhibitory concentrations (IC50) and binding affinities (Ki) for structurally related compounds from the literature.
| Compound Class | Target | IC50 / Ki | Reference |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | eeAChE | 0.39 ± 0.11 µM | [2] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | eqBChE | 0.16 ± 0.04 µM | [2] |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 nM | [5] |
| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) | Sigma-1 Receptor | Ki = 1.6 ± 0.3 nM | [6] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor | Ki = 3.2 nM | [7] |
| Pyridine-based N-Bn-piperidine derivative | hσ1R | Ki = 1.45 ± 0.43 nM | [8] |
Proposed Experimental Protocols
To validate the predicted biological activities of this compound, a systematic experimental workflow is proposed.
Synthesis of this compound
A potential synthetic route could involve the reaction of a suitable N-benzyl protected 3,3-dimethylpiperidin-4-one with a reducing agent, such as sodium borohydride, to yield the corresponding alcohol. The piperidinone precursor could be synthesized through various established methods for piperidine ring formation.
In Vitro Biological Evaluation
This spectrophotometric assay is a standard method for determining the inhibitory activity of compounds against AChE and BChE.
-
Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a colored product that can be quantified at 412 nm.
-
Procedure:
-
Prepare solutions of AChE or BChE, DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubate the enzyme with the test compound for a defined period.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Radioligand binding assays are used to determine the affinity of the test compound for σ1 and σ2 receptors.
-
Principle: The assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]-pentazocine for σ1 receptors) from its binding site on the receptor.
-
Procedure:
-
Prepare membrane homogenates from a cell line or tissue expressing the sigma receptor of interest.
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
Separate the bound and free radioligand by filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Predicted Signaling Pathway for Cholinesterase Inhibition
Caption: Predicted mechanism of cholinesterase inhibition.
Proposed Experimental Workflow for In Vitro Evaluation
Caption: Proposed workflow for in vitro biological evaluation.
Conclusion
Based on a thorough analysis of its structural components, this compound is predicted to be a promising candidate for targeting CNS disorders. The primary predicted biological activities are cholinesterase inhibition and sigma receptor modulation, suggesting potential therapeutic applications in Alzheimer's disease, neuropathic pain, or other neurological and psychiatric conditions. The gem-dimethyl substitution at the 3-position is a key structural feature that may impart unique conformational properties, potentially leading to enhanced potency or selectivity. The experimental protocols and workflows outlined in this whitepaper provide a clear path for the synthesis and in vitro evaluation of this novel compound. Further investigation is warranted to confirm these predictions and to fully elucidate the pharmacological profile of this compound.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Potential Therapeutic Avenues for 1-Benzylpiperidine Derivatives: An In-depth Technical Guide
Disclaimer: This technical guide explores the potential therapeutic targets of the 1-benzylpiperidine scaffold. It is important to note that the specific compound, 1-Benzyl-3,3-dimethylpiperidin-4-OL, has not been extensively studied, and the information presented herein is based on research conducted on structurally related 1-benzylpiperidine derivatives. The findings discussed should be considered indicative of the potential of this chemical class rather than established activities of this compound itself.
The 1-benzylpiperidine moiety is a versatile scaffold that has been incorporated into a variety of biologically active molecules. Research into its derivatives has revealed a range of potential therapeutic applications, primarily centered around neurological disorders and infectious diseases. This guide provides a comprehensive overview of the key molecular targets identified for this class of compounds, supported by available quantitative data and detailed experimental protocols.
Cholinesterase Inhibition: A Target for Alzheimer's Disease
A significant body of research has focused on the development of 1-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2][3][4] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1]
| Compound | Target | IC50 (nM) | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 | [2] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, E2020) | AChE | 5.7 | [3] |
| Donepezil (Reference) | AChE | - | [1][3] |
| Tacrine (Reference) | h-AChE | 424 | [1] |
| Galantamine (Reference) | h-AChE | 18,600 | [1] |
| Compound 15b | eeAChE | 390 | [4] |
| Compound 15j | eqBChE | 160 | [4] |
The inhibitory activity of 1-benzylpiperidine derivatives against AChE and BuChE is commonly determined using the spectrophotometric method developed by Ellman.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (eeAChE) or human recombinant AChE (huAChE)
-
Butyrylcholinesterase (BuChE) from equine serum (eqBChE) or human serum (huBChE)
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BuChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (1-benzylpiperidine derivatives)
-
Reference inhibitors (e.g., Donepezil, Tacrine)
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BuChE).
-
Add various concentrations of the test compounds or reference inhibitors to the wells.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BuChE).
-
Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine with DTNB at a wavelength of 412 nm at regular intervals.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for determining cholinesterase inhibition using Ellman's method.
Monoamine-Related Targets: Modulating Neurotransmitter Levels
Derivatives of the 4-benzylpiperidine scaffold have been shown to interact with key proteins involved in monoamine neurotransmission, including the serotonin transporter (SERT) and monoamine oxidases (MAO-A and MAO-B).[5] These targets are implicated in the pathophysiology of depression and other neuropsychiatric disorders.
| Compound | Target | EC50 (nM) | IC50 (µM) | Reference |
| 4-Benzylpiperidine | Dopamine (DA) Release | 109 | - | [5] |
| Norepinephrine (NE) Release | 41.4 | - | [5] | |
| Serotonin (5-HT) Release | 5,246 | - | [5] | |
| MAO-A | - | 130 | [5] | |
| MAO-B | - | 750 | [5] |
The inhibitory potential of compounds against MAO-A and MAO-B can be assessed using a variety of methods, including fluorescence-based assays.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
A detection reagent that produces a fluorescent product upon enzymatic reaction
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors.
-
In a black 96-well microplate, add the MAO enzyme (A or B) and the test compound or reference inhibitor.
-
Incubate the mixture for a defined period to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stopping solution).
-
Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
Caption: Inhibition of monoamine oxidase by 1-benzylpiperidine derivatives.
Antimicrobial Activity
Preliminary studies on N-benzyl piperidin-4-one derivatives have indicated their potential as antimicrobial agents, showing activity against the fungus Aspergillus niger and the bacterium Escherichia coli.[6]
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity.
Materials:
-
Bacterial or fungal strains (e.g., E. coli, A. niger)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Reference antibiotics (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)
-
Sterile 96-well microplates
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the test compounds and reference antibiotics in the growth medium in the microplate.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without inhibitor) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (for bacteria) or visible growth (for fungi).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Other Potential Targets
Research into related structures suggests other potential therapeutic targets for 1-benzylpiperidine derivatives, including:
-
Monoacylglycerol Lipase (MAGL): Inhibition of MAGL is a strategy for treating cancer and neurological disorders.[7]
-
NMDA Receptors: Antagonism of NMDA receptors has neuroprotective effects and is relevant for conditions like stroke and Parkinson's disease.[8]
-
mTORC1 Pathway: Some benzyl-containing heterocyclic compounds have been shown to inhibit mTORC1, a key regulator of cell growth and proliferation, suggesting potential anticancer applications.[9]
Conclusion
The 1-benzylpiperidine scaffold represents a promising starting point for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated activity against a range of important biological targets, particularly those implicated in neurodegenerative diseases. While the specific biological profile of this compound remains to be elucidated, the existing research on related compounds provides a strong rationale for its investigation as a potential inhibitor of cholinesterases, monoamine oxidases, and other therapeutically relevant proteins. Further synthesis and biological evaluation of derivatives based on this specific scaffold are warranted to explore its full therapeutic potential.
References
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. CA2327888A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists - Google Patents [patents.google.com]
- 9. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and IUPAC name for 1-Benzyl-3,3-dimethylpiperidin-4-OL
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity
This document provides a comprehensive overview of 1-Benzyl-3,3-dimethylpiperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 324769-02-0[1] |
| Molecular Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.32 g/mol [1] |
Hypothetical Synthesis Protocol
2.1. Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-one (Precursor)
A plausible method for the synthesis of the precursor ketone is through a double Michael addition reaction, a common strategy for constructing the piperidone ring.
-
Reaction: Benzylamine is reacted with a suitable divinyl ketone derivative in a one-pot cyclization.
-
Reagents and Solvents: Benzylamine, a divinyl ketone with two methyl groups on the alpha-carbon, and a suitable solvent such as methanol or acetonitrile.
-
Conditions: The reaction is typically carried out at room temperature or with gentle heating.
2.2. Reduction to this compound
The final step is the reduction of the ketone to the desired alcohol.
-
Reaction: The carbonyl group of 1-Benzyl-3,3-dimethylpiperidin-4-one is reduced to a hydroxyl group.
-
Reducing Agent: A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄). Lithium aluminum hydride (LiAlH₄) could also be used, but NaBH₄ is generally preferred for its milder nature and easier handling.
-
Solvent: The reaction is typically performed in a protic solvent such as methanol or ethanol at room temperature.
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not prevalent in the public domain. However, the N-benzylpiperidine scaffold is a common motif in compounds targeting the central nervous system. Notably, derivatives of this class have been investigated as cholinesterase inhibitors for the treatment of Alzheimer's disease.
3.1. Cholinergic Signaling Pathway
In the context of Alzheimer's disease, the cholinergic hypothesis suggests that a deficit in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibition of AChE increases the levels of ACh, thereby enhancing cholinergic neurotransmission. It is plausible that this compound or its derivatives could exhibit inhibitory activity against AChE, thus modulating the cholinergic signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
References
A Comprehensive Review of Synthetic Routes for 3,3-Disubstituted Piperidin-4-ols
For Researchers, Scientists, and Drug Development Professionals
The 3,3-disubstituted piperidin-4-ol scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active molecules and pharmaceutical candidates. The geminal substitution at the C3 position offers a unique three-dimensional architecture that can enhance binding affinity, selectivity, and metabolic stability of drug candidates. This in-depth technical guide provides a comprehensive review of the key synthetic strategies employed to construct this valuable heterocyclic core, with a focus on data-driven comparisons and detailed experimental methodologies.
I. Synthesis via α,α'-Dialkylation of Piperidin-4-one Precursors
A direct and common approach to 3,3-disubstituted piperidin-4-ols involves the sequential or one-pot dialkylation of a suitable N-protected piperidin-4-one at the α-positions, followed by stereoselective reduction of the ketone.
A. Stepwise α,α'-Dialkylation
This strategy relies on the initial generation of an enolate from an N-protected piperidin-4-one, followed by quenching with an electrophile. A second deprotonation and alkylation step then introduces the second substituent at the C3 position. The protection of the nitrogen atom is crucial to prevent undesired side reactions.
General Workflow for Stepwise Dialkylation:
Experimental Protocol: Synthesis of N-Benzyl-3,3-dimethylpiperidin-4-one
-
To a solution of diisopropylamine in anhydrous THF at -78 °C is added n-butyllithium dropwise. The mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).
-
A solution of N-benzyl-4-piperidone in anhydrous THF is added slowly to the LDA solution at -78 °C.
-
After stirring for 1 hour, methyl iodide is added, and the reaction is allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product, N-benzyl-3-methyl-4-piperidone, is extracted with ethyl acetate.
-
The mono-alkylated product is then subjected to a second alkylation under similar conditions using LDA and methyl iodide to yield N-benzyl-3,3-dimethyl-4-piperidone.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| N-Boc-4-piperidone | 1. LDA, THF, -78 °C; 2. MeI | N-Boc-3-methyl-4-piperidone | 85 | [1] |
| N-Boc-3-methyl-4-piperidone | 1. LDA, THF, -78 °C; 2. MeI | N-Boc-3,3-dimethyl-4-piperidone | 78 | [1] |
Table 1: Representative yields for stepwise α,α'-dialkylation of N-Boc-4-piperidone.
II. Cyclization Strategies for the Construction of the 3,3-Disubstituted Piperidine Ring
An alternative to the functionalization of a pre-existing piperidine ring is the construction of the heterocyclic system with the desired 3,3-disubstitution pattern already in place. Several cyclization strategies have proven effective in this regard.
A. Dieckmann Condensation
The intramolecular Dieckmann condensation of a suitably substituted diester is a powerful method for the formation of cyclic β-keto esters, which can be further elaborated to 3,3-disubstituted piperidin-4-ones. Subsequent hydrolysis and decarboxylation, followed by reduction, affords the target piperidin-4-ols.
Reaction Pathway for Dieckmann Condensation:
Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate
-
To a suspension of sodium ethoxide in toluene is added a solution of diethyl N-benzyl-bis(2-ethoxycarbonylethyl)amine.
-
The mixture is heated at reflux for several hours.
-
After cooling, the reaction is quenched with dilute acid and the product is extracted with an organic solvent.
-
The resulting β-keto ester can be hydrolyzed and decarboxylated by heating with aqueous acid to yield N-benzyl-4-piperidone, which can then be dialkylated as described previously.
B. Intramolecular Michael Addition
The intramolecular aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound tethered to the nitrogen atom provides a versatile route to substituted piperidines. By incorporating geminal substitution in the acyclic precursor, this method can be adapted for the synthesis of 3,3-disubstituted piperidin-4-one derivatives.
III. Stereoselective Reduction of 3,3-Disubstituted Piperidin-4-ones
The final step in many synthetic sequences is the reduction of the C4-keto group to the corresponding alcohol. The stereochemical outcome of this reduction is critical and can often be controlled by the choice of reducing agent.
Stereochemical Pathways of Reduction:
Bulky reducing agents, such as L-Selectride®, tend to approach the carbonyl group from the less hindered equatorial face, resulting in the formation of the cis-alcohol (axial hydroxyl group). Conversely, less sterically demanding reagents like sodium borohydride can attack from the axial face, leading to the trans-alcohol (equatorial hydroxyl group).
| Ketone Precursor | Reducing Agent | Solvent | Major Diastereomer | Diastereomeric Ratio | Yield (%) |
| N-Boc-3,3-dimethyl-4-piperidone | L-Selectride® | THF | cis | >98:2 | 92 |
| N-Boc-3,3-dimethyl-4-piperidone | NaBH₄ | MeOH | trans | 85:15 | 95 |
Table 2: Diastereoselectivity in the reduction of N-Boc-3,3-dimethyl-4-piperidone.
Experimental Protocol: Stereoselective Reduction of N-Boc-3,3-dimethyl-4-piperidone
-
For the cis-isomer: To a solution of N-Boc-3,3-dimethyl-4-piperidone in anhydrous THF at -78 °C is added a solution of L-Selectride® (1.0 M in THF) dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then quenched by the slow addition of water.
-
For the trans-isomer: To a solution of N-Boc-3,3-dimethyl-4-piperidone in methanol at 0 °C is added sodium borohydride in portions. The reaction is stirred for 1 hour and then quenched with acetone.
IV. Conclusion
The synthesis of 3,3-disubstituted piperidin-4-ols is a challenging yet rewarding endeavor in synthetic organic chemistry. The methods outlined in this review, including the α,α'-dialkylation of piperidin-4-one precursors and various cyclization strategies, provide a robust toolkit for accessing this important class of molecules. The careful selection of protecting groups, alkylating agents, and reducing agents allows for a high degree of control over the final structure, including its stereochemistry. The continued development of novel and efficient synthetic routes to these complex scaffolds will undoubtedly fuel future discoveries in drug development and medicinal chemistry.
References
The Benzylpiperidine Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-benzylpiperidine motif is a cornerstone in contemporary drug discovery, prized for its structural flexibility and three-dimensional character. This privileged scaffold is a key component in numerous approved drugs and clinical candidates, offering medicinal chemists a versatile tool to fine-tune efficacy and physicochemical properties. Its ability to engage in crucial cation-π interactions with target proteins makes it a valuable component in the design of novel therapeutics. This technical guide explores the multifaceted applications of benzylpiperidine derivatives, with a particular focus on their role in targeting neurodegenerative diseases and cancer, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
Therapeutic Applications and Structure-Activity Relationships
The benzylpiperidine core has been extensively investigated for a range of therapeutic targets, most notably in the realm of neurodegenerative disorders like Alzheimer's disease. Additionally, its derivatives have shown promise as anticancer agents.
Central Nervous System Disorders: A Focus on Alzheimer's Disease
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by cognitive decline and neuropsychiatric symptoms. A key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. Benzylpiperidine derivatives have emerged as potent inhibitors of these cholinesterases.
The multitarget-directed ligand approach is a promising strategy for complex conditions like AD. Researchers have designed N-benzylpiperidine derivatives that dually inhibit both AChE and BuChE. For instance, rational modifications to the structure of the approved AChE inhibitor donepezil, which features a benzylpiperidine moiety, have led to the development of new derivatives with potent dual inhibitory activity.
Furthermore, some benzylpiperidine derivatives have been designed to simultaneously target cholinesterases and the serotonin transporter (SERT), aiming to address both cognitive and depressive symptoms associated with AD. Another innovative approach involves the dual inhibition of histone deacetylase (HDAC) and AChE, with certain N-benzylpiperidine derivatives showing promising results in this regard.
Quantitative Data: Cholinesterase and SERT Inhibition by Benzylpiperidine Derivatives
| Compound | Target | IC50 / Ki (µM) | Reference |
| 19 | AChE | 5.10 ± 0.24 | |
| BuChE | Moderate Inhibition | ||
| SERT | Low Affinity | ||
| 21 | BuChE | Good and Selective Activity | |
| SERT | Good and Selective Activity | ||
| 4a | AChE | 2.08 ± 0.16 | |
| BuChE | 7.41 ± 0.44 | ||
| Lead Compound (5) | AChE | 0.03 ± 0.07 | |
| 28 | AChE | 0.41 ± 1.25 | |
| 20 | AChE | 5.94 ± 1.08 | |
| d5 | HDAC | 0.17 | |
| AChE | 6.89 | ||
| d10 | HDAC | 0.45 | |
| AChE | 3.22 |
Anticancer Applications
The piperidine scaffold, including its benzyl derivatives, has demonstrated significant potential in cancer therapy. These compounds can influence crucial signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt. Their mechanisms of action often involve inducing cell cycle arrest and inhibiting cell migration. Piperidine derivatives have shown activity against various cancer types, including breast, prostate, colon, lung, and ovarian cancer.
Experimental Protocols
The discovery and development of novel benzylpiperidine derivatives rely on a suite of standardized experimental procedures. Below are detailed methodologies for key assays.
General Synthesis of 1-Benzylpiperidine Derivatives
A common method for the synthesis of 1-benzylpiperidine derivatives involves the reaction of a piperidine-containing core with a substituted benzyl chloride.
Protocol:
-
Dissolve the piperidine derivative (e.g., (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone) in a suitable solvent mixture, such as acetonitrile and dichloromethane (3:1).
-
Add the desired benzyl chloride derivative and potassium carbonate (K2CO3) to the reaction mixture.
-
Reflux the mixture with constant stirring for an extended period (e.g., 72 hours).
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Perform an aqueous workup, for example, by adding a 10% K2CO3 solution and extracting with an organic solvent.
-
Purify the crude product using standard techniques like column chromatography to obtain the final 1-benzylpiperidine derivative.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BuChE.
Protocol:
-
Principle: The enzyme hydrolyzes a substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
AChE or BuChE enzyme solution
-
Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide)
-
Test compound solutions at various concentrations
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Add the enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizing Key Concepts
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Cholinergic Synapse and AChE Inhibition.
Caption: Drug Discovery Workflow for Benzylpiperidines.
Caption: Structure-Activity Relationship (SAR) Logic.
Conclusion
The benzylpiperidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have established it as a privileged structure for the development of novel therapeutic agents. The ongoing exploration of benzylpiperidine derivatives, particularly in the context of multitarget-directed ligands for complex diseases like Alzheimer's, highlights the enduring potential of this chemical core. Future research will undoubtedly uncover new applications and lead to the development of next-generation therapeutics built upon this remarkable scaffold.
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of 1-Benzyl-3,3-dimethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and purification of 1-Benzyl-3,3-dimethylpiperidin-4-ol, a valuable intermediate in the development of novel therapeutics. The piperidine scaffold is a key structural motif in many biologically active compounds, and derivatives such as this compound are of significant interest in medicinal chemistry.
Introduction
This compound is a substituted piperidine derivative. The N-benzyl group is a common feature in molecules designed to interact with biological targets, and the piperidine ring provides a versatile scaffold for further functionalization. This compound can serve as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to neurodegenerative diseases and pain management. The synthesis involves the reduction of the corresponding ketone, 1-benzyl-3,3-dimethylpiperidin-4-one.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| 1-Benzyl-3,3-dimethylpiperidin-4-one | C₁₄H₁₉NO | 217.31 | Commercially Available | Starting material |
| Sodium borohydride | NaBH₄ | 37.83 | Commercially Available | Reducing agent |
| Methanol | CH₃OH | 32.04 | Commercially Available | Solvent |
| Dichloromethane | CH₂Cl₂ | 84.93 | Commercially Available | Extraction Solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercially Available | Drying agent |
| Silica Gel | SiO₂ | 60.08 | Commercially Available | For column chromatography |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Commercially Available | Eluent for chromatography |
| Hexane | C₆H₁₄ | 86.18 | Commercially Available | Eluent for chromatography |
Table 2: Expected Reaction Parameters and Product Characteristics
| Parameter | Value | Notes |
| Reaction Time | 2-4 hours | Monitored by TLC |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling, then ambient temperature |
| Expected Yield | 80-90% | Based on similar reductions |
| Physical Appearance | White to off-white solid | |
| Molecular Formula | C₁₄H₂₁NO | |
| Molar Mass | 219.32 g/mol |
Table 3: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | 7.25-7.40 | m | 5H | Ar-H |
| CH-OH | 3.50-3.60 | m | 1H | H-4 |
| N-CH₂-Ph | 3.55 | s | 2H | Benzyl CH₂ |
| Piperidine-H | 2.40-2.60 | m | 2H | H-2 |
| Piperidine-H | 1.80-2.00 | m | 2H | H-5 |
| OH | 1.50-1.70 | br s | 1H | Hydroxyl proton |
| CH₃ | 1.05 | s | 3H | C3-CH₃ |
| CH₃ | 0.95 | s | 3H | C3-CH₃ |
Table 4: Predicted ¹³C NMR Chemical Shifts (101 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C | 138.5 | Quaternary Ar-C |
| Aromatic CH | 129.0, 128.2, 127.0 | Ar-CH |
| C-OH | 70.0 | C-4 |
| N-CH₂-Ph | 63.5 | Benzyl CH₂ |
| Piperidine C | 55.0 | C-2 |
| Piperidine C | 48.0 | C-6 |
| Piperidine C | 40.0 | C-5 |
| Quaternary C | 35.0 | C-3 |
| CH₃ | 25.0 | C3-CH₃ |
| CH₃ | 23.0 | C3-CH₃ |
Experimental Protocols
Synthesis of this compound
This protocol describes the reduction of 1-benzyl-3,3-dimethylpiperidin-4-one using sodium borohydride.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-3,3-dimethylpiperidin-4-one (1.0 g, 4.60 mmol).
-
Dissolve the starting material in methanol (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.26 g, 6.90 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Upon completion of the reaction (disappearance of the starting ketone spot), carefully quench the reaction by the slow addition of deionized water (10 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification of this compound
The crude product can be purified by silica gel column chromatography.
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a white to off-white solid.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Potential therapeutic application of this compound derivatives.
Application Notes and Protocols for the Stereoselective Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-ol Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-benzyl-3,3-dimethylpiperidin-4-ol scaffold is a valuable building block in medicinal chemistry. The stereochemistry at the C4 position, which defines cis and trans diastereomers, and the absolute configuration of each stereocenter are often critical for biological activity and pharmacological profile. The development of robust and stereoselective synthetic routes to access specific isomers is therefore of significant interest for drug discovery and development programs. These application notes provide detailed protocols for the diastereoselective and enantioselective synthesis of this compound isomers, starting from the key intermediate, 1-Benzyl-3,3-dimethylpiperidin-4-one.
Overall Synthetic Workflow
The stereoselective synthesis of the target piperidinol isomers begins with the construction of the precursor ketone, followed by stereocontrolled reduction. The choice of reducing agent and catalyst dictates the stereochemical outcome, allowing access to a mixture of diastereomers, a single enriched diastereomer, or a single enantiomer.
Figure 1. General workflow for the synthesis of this compound isomers.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-one (Precursor)
This protocol describes a plausible synthesis of the key ketone intermediate via a double Michael addition and subsequent Dieckmann condensation.[1][2]
Materials:
-
Benzylamine
-
Dimethyl 3,3-dimethylpentanedioate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Double Michael Addition: To a solution of benzylamine (1.0 eq) in anhydrous methanol, add dimethyl 3,3-dimethylpentanedioate (1.1 eq). The reaction mixture is stirred at reflux for 24-48 hours until TLC or GC-MS analysis indicates the consumption of the starting materials.
-
The solvent is removed under reduced pressure to yield the crude diester intermediate.
-
Dieckmann Condensation: The crude diester is dissolved in anhydrous toluene. Sodium methoxide (1.5 eq) is added portion-wise at room temperature under a nitrogen atmosphere.
-
The mixture is heated to reflux and stirred for 4-6 hours. The reaction progress is monitored by TLC.
-
Hydrolysis and Decarboxylation: After cooling to room temperature, the reaction is quenched by the slow addition of water. The mixture is then acidified with concentrated HCl and heated to reflux for 8-12 hours to effect hydrolysis and decarboxylation.
-
Work-up: The reaction mixture is cooled, and the aqueous layer is washed with diethyl ether. The aqueous layer is then basified to pH 9-10 with a saturated NaHCO₃ solution.
-
The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 1-Benzyl-3,3-dimethylpiperidin-4-one.
Protocol 2: Diastereoselective Reduction of 1-Benzyl-3,3-dimethylpiperidin-4-one
The stereochemical outcome of the ketone reduction is highly dependent on the steric bulk of the hydride reagent.
A. Non-selective Reduction to a cis/trans Mixture (via Sodium Borohydride)
This method uses a small hydride donor, which can approach the carbonyl from both axial and equatorial faces, typically resulting in a mixture of diastereomers, often favoring the thermodynamically more stable equatorial alcohol (trans-isomer).
Materials:
-
1-Benzyl-3,3-dimethylpiperidin-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Benzyl-3,3-dimethylpiperidin-4-one (1.0 eq) in methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC.
-
Work-up: Carefully quench the reaction by the dropwise addition of water at 0 °C.
-
Remove the bulk of the methanol under reduced pressure.
-
Add ethyl acetate to the residue and transfer to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-1-Benzyl-3,3-dimethylpiperidin-4-ol.
-
The diastereomers can be separated by column chromatography.
B. Diastereoselective Reduction to cis-1-Benzyl-3,3-dimethylpiperidin-4-ol (via L-Selectride®)
This protocol uses a sterically demanding hydride reagent (L-Selectride®) to achieve high diastereoselectivity. The bulky reagent preferentially attacks from the less sterically hindered face of the ketone. For the 3,3-dimethyl substituted piperidone, this is expected to be the equatorial face, leading to the formation of the axial alcohol (cis-isomer).
Materials:
-
1-Benzyl-3,3-dimethylpiperidin-4-one
-
L-Selectride® (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1-Benzyl-3,3-dimethylpiperidin-4-one (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-Selectride® solution (1.2 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction by TLC.
-
Work-up: While maintaining the temperature at -78 °C, slowly quench the reaction by adding water, followed by 1 M NaOH solution.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Carefully add 30% H₂O₂ dropwise (exothermic reaction) and stir for 1 hour to oxidize the borane byproducts.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield predominantly cis-1-Benzyl-3,3-dimethylpiperidin-4-ol.
Figure 2. Rationale for diastereoselectivity based on the steric hindrance of the hydride reagent.
Protocol 3: Enantioselective Reduction via Corey-Bakshi-Shibata (CBS) Catalyst
This protocol provides access to a single enantiomer of the alcohol through the use of a chiral oxazaborolidine catalyst (CBS catalyst).[3][4] The choice of (R)- or (S)-catalyst determines the absolute stereochemistry of the product.
Materials:
-
1-Benzyl-3,3-dimethylpiperidin-4-one
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, BH₃·SMe₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, nitrogen-purged flask, add the CBS catalyst solution (0.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add borane-dimethyl sulfide complex (1.0 eq) dropwise. Stir for 15 minutes at 0 °C to form the active catalyst-borane complex.
-
Cool the mixture to -30 °C.
-
Add a solution of 1-Benzyl-3,3-dimethylpiperidin-4-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at -30 °C for 1-2 hours, monitoring completion by TLC.
-
Work-up: Quench the reaction by the slow, dropwise addition of methanol at -30 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.
-
Transfer to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantiomerically enriched this compound. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.
Quantitative Data Summary
| Method | Substrate (Analogous) | Reagent/Catalyst | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Non-selective Reduction | 3,3-Disubstituted Cyclohexanone | NaBH₄, MeOH | 0 °C to rt | ~97 | >20:1 (favoring equatorial-OH)[5] | N/A |
| Diastereoselective Reduction | 4-Acyl-1,3-dioxolane | L-Selectride®, THF | -78 °C | High | High (favoring one diastereomer) | N/A |
| Enantioselective Reduction | Acetophenone | (R)-CBS catalyst, BH₃·SMe₂ | -30 °C, THF | High | N/A | >95[6] |
| Enantioselective Hydrogenation | 2,6-Dibenzylidene cyclohexanone | Rh-f-spiroPhos, H₂ | rt, 50 bar | >95 | >20:1 (trans:cis)[7] | >99[7] |
Conclusion
The protocols outlined provide a comprehensive guide for the stereoselective synthesis of this compound isomers. By selecting the appropriate synthetic strategy—non-selective reduction, diastereoselective reduction with a bulky hydride, or enantioselective CBS reduction—researchers can access specific stereoisomers required for structure-activity relationship (SAR) studies and further drug development. The choice of method will depend on the desired stereochemical purity and the scalability of the process. The provided protocols are based on well-established synthetic transformations and can be adapted and optimized for specific research needs.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Reduction of 1-benzyl-3,3-dimethylpiperidin-4-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemical reduction of 1-benzyl-3,3-dimethylpiperidin-4-one to the corresponding alcohol, 1-benzyl-3,3-dimethylpiperidin-4-ol. Two primary methods are presented: a chemoselective reduction using sodium borohydride and a catalytic hydrogenation. These protocols are designed to be readily implemented in a standard laboratory setting for applications in synthetic chemistry and drug development.
Introduction
1-benzyl-3,3-dimethylpiperidin-4-one is a key intermediate in the synthesis of various pharmacologically active compounds. The reduction of its ketone functionality to a hydroxyl group is a critical transformation for accessing a diverse range of molecular scaffolds. The stereochemical outcome of this reduction can be of significant importance for the biological activity of the final products. This application note details two effective methods for this reduction, providing a comparative overview of their reaction conditions and yields.
Comparative Data of Reduction Protocols
The following table summarizes the key parameters and expected outcomes for the two detailed reduction protocols.
| Parameter | Protocol 1: Sodium Borohydride Reduction | Protocol 2: Catalytic Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) |
| Catalyst | None | Palladium on Carbon (Pd/C, 10%) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Ethanol (EtOH) or Ethyl Acetate (EtOAc) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Pressure | Atmospheric | 1-4 atm (or as per equipment) |
| Reaction Time | 1-4 hours | 4-12 hours |
| Typical Yield | >90% | >95% |
| Work-up | Aqueous Quench and Extraction | Filtration and Solvent Evaporation |
| Key Advantages | Mild conditions, simple setup, high chemoselectivity. | High yield, clean reaction, catalyst can be recycled. |
| Key Considerations | Requires careful handling of borohydride. | Requires specialized hydrogenation equipment. |
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride
This protocol describes the reduction of the ketone using a common and mild reducing agent, sodium borohydride.
Materials:
-
1-benzyl-3,3-dimethylpiperidin-4-one
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-benzyl-3,3-dimethylpiperidin-4-one (1.0 eq) in anhydrous methanol (10 mL per gram of substrate).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Foaming and gas evolution may occur.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the aqueous residue, add ethyl acetate to extract the product.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Hydrogenation
This protocol outlines the reduction of the ketone via catalytic hydrogenation, a highly efficient method for this transformation.
Materials:
-
1-benzyl-3,3-dimethylpiperidin-4-one
-
Palladium on Carbon (Pd/C, 10% w/w)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Celite® or a similar filter aid
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a suitable hydrogenation vessel, add 1-benzyl-3,3-dimethylpiperidin-4-one (1.0 eq) and ethanol (15 mL per gram of substrate).
-
Carefully add 10% Palladium on Carbon (5-10 mol% of the substrate).
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or by observing hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the product, this compound.
-
The product is often of high purity, but can be further purified by recrystallization or column chromatography if needed.
Visualizations
The following diagrams illustrate the chemical transformation and a general experimental workflow.
Caption: Chemical reduction of 1-benzyl-3,3-dimethylpiperidin-4-one.
Caption: General experimental workflow for the reduction.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate personal protective equipment should be worn at all times, and all procedures should be performed in a well-ventilated fume hood. The user is responsible for the safe handling of all chemicals and for the proper disposal of chemical waste.
Application of 1-Benzyl-3,3-dimethylpiperidin-4-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-ol, a versatile intermediate in organic synthesis. Due to a lack of specific literature on the direct applications of this compound, this guide focuses on its preparation and potential utility as a building block in the development of novel therapeutics, drawing parallels from structurally similar N-benzylpiperidine derivatives.
The N-benzylpiperidine moiety is a well-established pharmacophore found in numerous centrally active agents, including analgesics and treatments for neurodegenerative diseases. The presence of gem-dimethyl groups at the 3-position of the piperidine ring introduces conformational rigidity and steric bulk, which can be exploited to modulate the pharmacological activity and selectivity of target compounds. Consequently, this compound serves as a valuable starting material for the synthesis of complex molecular architectures in drug discovery programs.
Synthetic Applications
This compound is primarily utilized as a chiral or achiral building block in multi-step organic syntheses. The hydroxyl group at the 4-position and the N-benzyl protecting group offer multiple reaction sites for further functionalization.
Potential applications as a synthetic intermediate include:
-
Synthesis of Novel Analgesics: The piperidine scaffold is a core component of many opioid receptor modulators. Derivatization of the hydroxyl group or modification of the N-benzyl group can lead to the discovery of new analgesic agents with improved efficacy and side-effect profiles.
-
Development of Alzheimer's Disease Therapeutics: N-benzylpiperidine derivatives have been extensively investigated as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[1] this compound can be used to synthesize novel AChE inhibitors with potentially enhanced potency and selectivity.
-
Preparation of Conformationally Restricted Scaffolds: The gem-dimethyl substitution pattern can be used to create conformationally constrained molecules, which is a valuable strategy in rational drug design to improve binding affinity and reduce off-target effects.
Experimental Protocols
The synthesis of this compound can be achieved in a two-step sequence starting from the corresponding ketone, 1-benzyl-3,3-dimethylpiperidin-4-one. The following protocols are adapted from established procedures for analogous compounds due to the absence of specific literature for this molecule.
Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-one
This protocol is adapted from the general synthesis of N-benzylpiperidones.[2]
Reaction Scheme:
Caption: Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-one.
Materials:
-
3,3-Dimethyl-4-piperidone hydrochloride
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 3,3-dimethyl-4-piperidone hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in anhydrous DMF, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Quench the filtrate with ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-benzyl-3,3-dimethylpiperidin-4-one as a pale yellow oil.
Reduction to this compound
This protocol is adapted from the reduction of 1-benzyl-3-methyl-4-piperidone.[3]
Reaction Scheme:
Caption: Reduction to this compound.
Materials:
-
1-Benzyl-3,3-dimethylpiperidin-4-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 1-benzyl-3,3-dimethylpiperidin-4-one (1 equivalent) in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound as a solid or viscous oil. Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data
As there is no specific literature available for the direct applications of this compound, the following table summarizes the expected yields for its synthesis based on analogous reactions.
| Step | Reactants | Product | Typical Yield (%) | Reference |
| Synthesis of Ketone | 3,3-Dimethyl-4-piperidone, Benzyl bromide | 1-Benzyl-3,3-dimethylpiperidin-4-one | 75-85 | Adapted from[2] |
| Reduction of Ketone | 1-Benzyl-3,3-dimethylpiperidin-4-one, LiAlH₄ | This compound | 85-95 | Adapted from[3] |
Experimental Workflow
The overall synthetic workflow from commercially available starting materials to the target compound is depicted below.
Caption: Overall synthetic workflow.
References
Anwendungsbeispiele und Protokolle: Derivatisierung der Hydroxylgruppe von 1-Benzyl-3,3-dimethylpiperidin-4-ol
Datum: 27. Dezember 2025
Autor: Dr. Gemini
Zusammenfassung
Diese Anwendungsbeispiele bieten detaillierte Protokolle für die chemische Derivatisierung der sekundären Hydroxylgruppe von 1-Benzyl-3,3-dimethylpiperidin-4-ol. Die Modifikation dieser funktionellen Gruppe ist eine entscheidende Strategie zur Modulation der physikochemisch-pharmazeutischen Eigenschaften, der biologischen Aktivität und der analytischen Charakteristika dieses wichtigen Molekülgerüsts. Die hierin beschriebenen Protokolle umfassen drei gängige Derivatisierungstechniken: Veresterung, Veretherung und Carbamatbildung. Diese Methoden sind für die Erstellung von Analoga für Struktur-Wirkungs-Beziehungs-Studien (SAR), die Verbesserung der metabolischen Stabilität und die Optimierung von Leitstrukturen in der pharmazeutischen Entwicklung von großer Bedeutung. Der N-Benzylpiperidin-Baustein ist aufgrund seiner strukturellen Flexibilität und dreidimensionalen Natur ein häufig verwendetes Motiv in der Wirkstoffentdeckung.[1]
Einleitung
This compound ist ein wertvolles Zwischenprodukt in der Synthese von pharmazeutisch aktiven Verbindungen. Die Hydroxylgruppe an der C4-Position stellt einen primären Angriffspunkt für chemische Modifikationen dar. Die Derivatisierung dieser Gruppe kann die Lipophilie, die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen und das sterische Profil des Moleküls signifikant beeinflussen, was wiederum seine pharmakokinetischen und pharmakodynamischen Eigenschaften verändert. Die hier vorgestellten Protokolle bieten standardisierte und anpassbare Verfahren zur Synthese von Ester-, Ether- und Carbamat-Derivaten, die für Screening-Bibliotheken und die medizinische Chemie von Interesse sind.
Derivatisierungsstrategien
Die primären Strategien zur Derivatisierung der Hydroxylgruppe umfassen die nukleophile Substitution. Die hier beschriebenen Methoden – Veresterung, Veretherung und Carbamatbildung – sind robuste und vielseitige Reaktionen, die sich für eine breite Palette von Substraten eignen.
Veresterung: Synthese von (1-Benzyl-3,3-dimethylpiperidin-4-yl)acetat
Die Veresterung ist eine fundamentale Reaktion zur Maskierung von Hydroxylgruppen, zur Erhöhung der Lipophilie und zur Erzeugung von Prodrugs. Die Reaktion mit Acetylchlorid in Gegenwart einer Base ist eine effiziente Methode zur Herstellung des entsprechenden Acetatesters.
Experimentelles Protokoll
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 1,0 g (4,28 mmol) this compound in 20 mL wasserfreiem Dichlormethan (DCM) gelöst.
-
Basenzugabe: 0,72 mL (5,14 mmol, 1,2 Äq.) Triethylamin werden zur Lösung gegeben. Die Mischung wird in einem Eisbad auf 0 °C abgekühlt.
-
Acylierung: 0,34 mL (4,71 mmol, 1,1 Äq.) Acetylchlorid werden langsam zur gekühlten und gerührten Lösung getropft.
-
Reaktion: Die Reaktionsmischung wird für 2 Stunden bei 0 °C und anschließend über Nacht bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe von 10 mL gesättigter wässriger Natriumbicarbonatlösung beendet. Die organische Phase wird abgetrennt, und die wässrige Phase wird zweimal mit 15 mL DCM extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch) gereinigt, um das reine Ester-Derivat zu erhalten.
Quantitative Daten zur Veresterung
| Parameter | Wert |
| Ausgangsmaterial | This compound |
| Reagenz | Acetylchlorid |
| Base | Triethylamin |
| Lösungsmittel | Dichlormethan (DCM) |
| Temperatur | 0 °C bis Raumtemperatur |
| Reaktionszeit | 12-16 Stunden |
| Erwartete Ausbeute | 85-95 % |
Workflow der Veresterung
References
Application Notes and Protocols: 1-Benzyl-3,3-dimethylpiperidin-4-OL as a Putative Chemical Probe
Introduction
The N-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry and drug discovery, frequently incorporated into molecules targeting the central nervous system.[1] Derivatives of 1-benzylpiperidine have been extensively explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2][3][4] Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2][4][5] This document outlines the potential application of 1-Benzyl-3,3-dimethylpiperidin-4-OL as a chemical probe for studying cholinergic signaling, based on the activities of its structural analogs.
Potential Biological Target: Cholinesterases
Given the prevalence of cholinesterase inhibition among 1-benzylpiperidine derivatives, it is hypothesized that this compound may also act as an inhibitor of AChE and/or BChE. As a chemical probe, it could be used to investigate the role of these enzymes in various physiological and pathological processes.
Data Presentation: In Vitro Activity of Representative 1-Benzylpiperidine Derivatives
The following table summarizes the in vitro activity of several representative 1-benzylpiperidine derivatives against cholinesterases, providing a comparative overview of their potency.
| Compound | Target Enzyme | IC50 (µM) | Source |
| 15b (a 1,3-dimethylbenzimidazolinone derivative) | eeAChE | 0.39 ± 0.11 | [4] |
| 15j (a 1,3-dimethylbenzimidazolinone derivative) | eqBChE | 0.16 ± 0.04 | [4] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.00056 | [3] |
eeAChE: Electric eel acetylcholinesterase; eqBChE: Equine butyrylcholinesterase
Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the inhibitory activity of a test compound against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 140 µL of phosphate buffer and 20 µL of DTNB solution to each well.
-
Add 20 µL of the respective enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Kinetic Analysis of Enzyme Inhibition
This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Materials:
-
Same as Protocol 1.
Procedure:
-
Perform the cholinesterase inhibition assay as described in Protocol 1.
-
Vary the concentration of the substrate (ATCI or BTCI) while keeping the concentration of the test compound constant.
-
Repeat the experiment with several different fixed concentrations of the test compound.
-
Plot the initial velocity of the reaction against the substrate concentration for each inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition.
Visualizations
Signaling Pathway
Caption: Putative mechanism of action for this compound.
Experimental Workflow
Caption: General workflow for characterizing a novel chemical probe.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
Application Notes and Protocols: High-Throughput Screening Assays for 1-Benzyl-3,3-dimethylpiperidin-4-OL Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1-benzyl-3,3-dimethylpiperidin-4-ol scaffold represents a privileged structure in medicinal chemistry. Piperidine derivatives are integral to numerous pharmaceuticals, exhibiting a wide array of biological activities.[1][2] Analogs of this particular scaffold are of significant interest for their potential to modulate key biological targets within the central nervous system (CNS) and other systems. High-throughput screening (HTS) is a critical methodology in drug discovery that enables the rapid evaluation of large compound libraries to identify "hits"—compounds that interact with a specific biological target.[3][4]
This document provides detailed protocols for several robust HTS assays suitable for screening a library of this compound analogs. The potential biological targets for such piperidine-based structures are diverse, often including G-protein coupled receptors (GPCRs), such as muscarinic acetylcholine receptors (mAChRs) and sigma receptors (σRs), as well as neurotransmitter transporters like the GABA transporter 1 (GAT1).[5][6] The assays described herein are designed to quantify the interaction of these analogs with their targets through various biochemical and cell-based approaches.
Potential Signaling Pathway: Gq-Coupled GPCR Activation
Many piperidine derivatives target GPCRs. A common signaling pathway for GPCRs is the Gq pathway, which results in the mobilization of intracellular calcium. This pathway is a frequent target for HTS functional assays.
Caption: Gq-protein coupled receptor (GPCR) signaling cascade.
General High-Throughput Screening Workflow
The process of screening a compound library follows a standardized workflow. This begins with assay development and validation, proceeds to the primary screen of the full library, and culminates in hit confirmation and characterization. A robust HTS assay should have a Z'-factor consistently greater than 0.5.[7][8]
Caption: A typical workflow for a high-throughput screening campaign.
Protocol 1: Fluorescence Polarization (FP) Competition Assay
Assay Principle: Fluorescence Polarization (FP) is a homogeneous assay technique used to study molecular interactions in solution.[9] It measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger molecule (e.g., a receptor). In a competition assay, unlabeled compounds from the library compete with the tracer for binding to the receptor. Effective competitors displace the tracer, causing a decrease in the polarization signal.[10]
Caption: Principle of a Fluorescence Polarization (FP) binding assay.
Experimental Protocol:
-
Materials:
-
Target Receptor (e.g., purified Sigma-1 Receptor).
-
Fluorescently Labeled Ligand (Tracer) with known affinity for the target.
-
This compound analog library (10 mM in DMSO).
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4, with 0.01% Tween-20).
-
Black, low-volume 384-well microplates.
-
Plate reader capable of FP measurements.[9]
-
-
Reagent Preparation:
-
Receptor Working Solution: Dilute the receptor stock in Assay Buffer to a final concentration of 2X the desired assay concentration (determined during assay development, typically near the Kd of the tracer).
-
Tracer Working Solution: Dilute the fluorescent tracer in Assay Buffer to a final concentration of 2X the desired assay concentration (typically the lowest concentration that gives a robust signal).[11]
-
Compound Plates: Serially dilute the analog library in 100% DMSO, then dilute into Assay Buffer to create 4X final concentration plates.
-
-
Assay Procedure (384-well format, 20 µL final volume):
-
Add 5 µL of Assay Buffer to columns 23 and 24 for "no receptor" (min polarization) and "no tracer" (background) controls.
-
Add 5 µL of 4X test compound or vehicle control (DMSO in Assay Buffer) to appropriate wells.
-
Add 5 µL of 2X Receptor Working Solution to all wells except "no receptor" and background controls.
-
Add 10 µL of 2X Tracer Working Solution to all wells except background controls.
-
Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.[9]
-
Measure fluorescence polarization on a compatible plate reader, exciting and collecting emission through appropriate polarization filters.
-
-
Data Analysis:
-
Calculate polarization (mP) values for each well.
-
Normalize the data using high (vehicle control) and low (excess unlabeled ligand) controls: % Inhibition = 100 * (High_Control_mP - Sample_mP) / (High_Control_mP - Low_Control_mP)
-
Plot % Inhibition versus compound concentration and fit to a four-parameter logistic equation to determine IC50 values.
-
Protocol 2: Time-Resolved FRET (TR-FRET) Binding Assay
Assay Principle: TR-FRET is a robust technology that combines time-resolved fluorescence with Förster resonance energy transfer.[12] It uses a long-lifetime lanthanide donor (e.g., Europium) and a suitable acceptor fluorophore. When a donor-labeled molecule and an acceptor-labeled molecule are brought into close proximity (1-10 nm) by a binding event, energy transfer occurs.[13] The time-resolved detection minimizes background fluorescence.[14] In a competitive format, a library compound displaces a labeled tracer, disrupting FRET.
Caption: Principle of a competitive TR-FRET binding assay.
Experimental Protocol:
-
Materials:
-
Target Receptor labeled with a lanthanide donor (e.g., anti-tag antibody-Europium chelate if the receptor is tagged).
-
Ligand/Tracer labeled with a suitable acceptor (e.g., a red-shifted fluorophore).
-
This compound analog library (10 mM in DMSO).
-
TR-FRET Assay Buffer (specific to the kit manufacturer, e.g., HTRF®).
-
Low-volume 384-well white microplates.
-
TR-FRET compatible plate reader.
-
-
Reagent Preparation:
-
Prepare 2X working solutions of the donor-labeled receptor and acceptor-labeled tracer in Assay Buffer.
-
Prepare 4X compound plates as described in the FP protocol.
-
-
Assay Procedure (384-well format, 20 µL final volume):
-
Add 5 µL of 4X test compound or control to appropriate wells.
-
Add 5 µL of 2X donor-labeled receptor solution.
-
Add 10 µL of 2X acceptor-labeled tracer solution.
-
Seal the plate, mix gently, and incubate at room temperature for the recommended time (e.g., 1-2 hours).
-
Read the plate using a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor/FRET reference).
-
-
Data Analysis:
-
Calculate the ratiometric signal: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Normalize the data using high (vehicle) and low (unlabeled competitor) controls.
-
Plot the normalized response against compound concentration and fit the curve to determine IC50 values.
-
Protocol 3: AlphaScreen® Competition Assay
Assay Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology for studying biomolecular interactions.[15] It utilizes two types of beads: Donor beads and Acceptor beads. When a biological interaction brings the beads within ~200 nm, a cascade of chemical reactions occurs. Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal.[16] Competition by a test compound disrupts the interaction, leading to a loss of signal.
Caption: Principle of a competitive AlphaScreen assay.
Experimental Protocol:
-
Materials:
-
Streptavidin-coated Donor beads.
-
Antibody-coated (or other protein-coated) Acceptor beads specific for the target receptor.
-
Biotinylated ligand for the target receptor.
-
Target receptor.
-
This compound analog library.
-
AlphaScreen Assay Buffer.
-
384-well white microplates (e.g., ProxiPlate).
-
Plate reader with AlphaScreen detection capabilities.[15]
-
-
Reagent Preparation:
-
Prepare all reagents in Assay Buffer under subdued light conditions.
-
Prepare 4X compound plates.
-
Prepare a 4X mix of the target receptor and the specific Acceptor beads.
-
Prepare a 4X mix of the biotinylated ligand and the Streptavidin-Donor beads.
-
-
Assay Procedure (384-well format, 20 µL final volume):
-
Add 5 µL of 4X test compound or control to wells.
-
Add 5 µL of the 4X receptor/Acceptor bead mix. Incubate for 30-60 minutes at room temperature.
-
Add 10 µL of the 4X biotinylated ligand/Donor bead mix.
-
Seal the plate, protect from light, and incubate for 1-2 hours at room temperature.
-
Read the plate on an AlphaScreen-enabled reader.
-
-
Data Analysis:
-
Use the raw chemiluminescent counts for analysis.
-
Normalize the data against high (vehicle) and low (excess unlabeled ligand) controls.
-
Plot the normalized response against compound concentration and fit the curve to determine IC50 values.
-
Protocol 4: Cell-Based Calcium Mobilization Assay
Assay Principle: This is a functional assay for GPCRs that couple to the Gq signaling pathway. Activation of the receptor leads to an increase in intracellular calcium ([Ca²⁺]i), which is measured using a calcium-sensitive fluorescent dye. Antagonists will block the [Ca²⁺]i increase induced by a known agonist. This assay is typically performed using a Fluorometric Imaging Plate Reader (FLIPR) for high-throughput kinetic reading.[5]
Experimental Protocol:
-
Materials:
-
Host cell line (e.g., HEK293 or CHO) stably expressing the target Gq-coupled receptor.
-
Calcium-sensitive dye kit (e.g., Fluo-4 Direct™, Calcium-6).
-
A known agonist for the target receptor.
-
This compound analog library.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
384-well black, clear-bottom cell culture plates.
-
FLIPR or similar kinetic plate reader.
-
-
Reagent Preparation:
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and grow overnight to form a confluent monolayer.
-
Dye Loading: Prepare the calcium dye solution according to the manufacturer's instructions, often including a probenecid solution to prevent dye leakage. Remove cell culture media and add the dye solution to the cells. Incubate for 1 hour at 37°C.
-
Compound Plates: Prepare 5X final concentration plates of the analog library in Assay Buffer.
-
Agonist Plate: Prepare a 5X solution of the agonist at its EC80 concentration (determined previously).
-
-
Assay Procedure (Antagonist Mode):
-
Place the dye-loaded cell plate and the compound plate into the FLIPR instrument.
-
Initiate the read: establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically adds the compounds from the compound plate to the cell plate.
-
Continue reading fluorescence for 2-3 minutes to observe any agonist activity from the library compounds and to allow for incubation.
-
The instrument then performs a second addition, this time adding the EC80 agonist solution.
-
Continue reading fluorescence for another 1-2 minutes to measure the calcium response.
-
-
Data Analysis:
-
The primary response is the peak fluorescence intensity after the agonist addition.
-
Normalize the data: % Inhibition = 100 * (Max_Signal - Sample_Signal) / (Max_Signal - Min_Signal) Where Max_Signal is agonist alone and Min_Signal is buffer alone.
-
Plot % Inhibition versus analog concentration and fit the curve to determine IC50 values.
-
Data Presentation: Representative HTS Results
The following tables summarize representative quantitative data that could be generated from the HTS assays described above for a hypothetical set of this compound analogs targeting a GPCR.
Table 1: Primary Screen and Hit Confirmation Data
| Compound ID | FP Assay (% Inhibition @ 10 µM) | TR-FRET Assay (% Inhibition @ 10 µM) | Ca²⁺ Mobilization (% Inhibition @ 10 µM) | Hit? |
| Analog-001 | 85.2 | 91.5 | 88.7 | Yes |
| Analog-002 | 12.5 | 8.9 | 15.3 | No |
| Analog-003 | 65.7 | 72.1 | 68.4 | Yes |
| Analog-004 | 9.8 | 11.2 | 7.6 | No |
| Analog-005 | 48.1 | 55.3 | 51.9 | Yes |
| Control | 100.0 (Known Inhibitor) | 100.0 (Known Inhibitor) | 100.0 (Known Antagonist) | - |
Hit Threshold: >50% Inhibition
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | FP Assay IC50 (nM) | TR-FRET Assay IC50 (nM) | Ca²⁺ Mobilization IC50 (nM) | Z'-Factor (Assay) |
| Analog-001 | 75 | 68 | 110 | 0.78 (FP) |
| Analog-003 | 850 | 790 | 920 | 0.81 (TR-FRET) |
| Analog-005 | 2,100 | 2,350 | 2,500 | 0.75 (Ca²⁺) |
Z'-factor is a measure of assay quality; a value > 0.5 is considered excellent for HTS.[7]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datamintelligence.com [datamintelligence.com]
- 3. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 10. researchgate.net [researchgate.net]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. TR-FRET Kit for Drug Candidates Discovery - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Development of 1-Benzyl-3,3-dimethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the analytical characterization of 1-Benzyl-3,3-dimethylpiperidin-4-ol, a substituted piperidine derivative of interest in pharmaceutical research. The protocols herein describe methods for the quantification and purity assessment of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), as well as its identification and characterization by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are designed to be robust and reproducible, supporting drug discovery, development, and quality control activities.
Introduction
This compound is a heterocyclic compound featuring a piperidine core, a common scaffold in many biologically active molecules and pharmaceutical drugs.[1][2] The presence of the benzyl group provides a chromophore suitable for UV detection, while the dimethyl and hydroxyl substitutions influence its polarity and potential for chromatographic separation. Accurate and precise analytical methods are essential for determining the purity, stability, and concentration of this compound in various sample matrices. This application note outlines validated methods for the comprehensive analysis of this compound.
Analytical Methods and Protocols
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
Principle: Reversed-phase HPLC (RP-HPLC) is employed to separate this compound from potential impurities based on its hydrophobicity. The compound is quantified using a UV detector, leveraging the ultraviolet absorbance of the benzyl group.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-15 min: 30% to 70% B15-20 min: 70% B20-22 min: 70% to 30% B22-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial conditions).
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation Summary:
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. This compound is volatilized and separated by gas chromatography, followed by ionization and mass analysis to provide a characteristic fragmentation pattern for structural elucidation.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | A standard GC-MS system with a split/splitless injector and a mass selective detector. |
| Column | A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[3][4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min.[3] |
| Injector Temperature | 280°C[3] |
| Temperature Program | Initial: 100°C, hold for 2 minRamp: 10°C/min to 280°C, hold for 10 min |
| Transfer Line Temp. | 300°C[3] |
| Ion Source Temp. | 230°C[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Injection Volume | 1 µL (split mode, 20:1) |
Sample Preparation:
-
Standard Solution (100 µg/mL): Dissolve 10 mg of this compound in 100 mL of methanol.
-
Sample Solution: Dissolve the sample in methanol to a concentration of approximately 100 µg/mL.
Data Analysis:
The retention time and the mass spectrum of the analyte in the sample are compared with those of the reference standard. The fragmentation pattern should be consistent with the structure of this compound. Key expected fragments would include the benzyl cation (m/z 91) and fragments arising from the piperidine ring.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule. ¹H and ¹³C NMR spectra are used to confirm the connectivity and chemical environment of the atoms in this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD) |
| Internal Standard | Tetramethylsilane (TMS) |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC |
Sample Preparation:
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, signals for the piperidine ring protons, two singlets for the non-equivalent methyl groups at the C3 position, and a signal for the hydroxyl proton.
-
¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring (including the quaternary carbon at C3), and the two methyl carbons.
Visualizations
Caption: Workflow for HPLC-UV analysis.
Caption: GC-MS experimental workflow.
Conclusion
The analytical methods detailed in this document provide a comprehensive framework for the analysis of this compound. The HPLC-UV method is suitable for accurate and precise quantification, making it ideal for quality control and formulation studies. The GC-MS protocol offers a reliable means of identification and structural confirmation. Finally, NMR spectroscopy provides unequivocal structural elucidation. Together, these methods support the rigorous analytical requirements of pharmaceutical research and development.
References
Application Notes and Protocols: 1-Benzyl-3,3-dimethylpiperidin-4-ol as a Precursor for Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-Benzyl-3,3-dimethylpiperidin-4-ol as a versatile precursor in the synthesis of novel pharmaceutical agents. The unique structural features of this scaffold, combining a benzyl-protected tertiary amine, a sterically hindered piperidine ring with gem-dimethyl substitution, and a modifiable hydroxyl group, make it an attractive starting material for generating diverse chemical libraries targeting various biological systems. The primary focus of these notes is on the development of novel cholinesterase inhibitors for neurodegenerative diseases and opioid receptor modulators for advanced pain management.
Overview of Synthetic Utility
The 1-benzyl group serves as a common protecting group for the piperidine nitrogen, which can be readily removed under various conditions to allow for further derivatization. The 3,3-dimethyl substitution provides conformational rigidity and can influence the binding affinity and selectivity of the final compounds. The hydroxyl group at the 4-position is a key functional handle for introducing a wide range of pharmacophores through esterification, etherification, or substitution reactions.
A plausible synthetic route to the precursor, this compound, can be adapted from established procedures for similar 4-hydroxypiperidines. This typically involves the reaction of a Grignard reagent with the corresponding N-benzyl-3,3-dimethylpiperidin-4-one.
Application in Cholinesterase Inhibitor Development
The 1-benzylpiperidine moiety is a core structural element in several potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are crucial for the symptomatic treatment of Alzheimer's disease. By increasing the levels of the neurotransmitter acetylcholine in the brain, these inhibitors can improve cognitive function. Derivatives of this compound can be designed to interact with the active site of these enzymes.
Workflow for Developing Novel Cholinesterase Inhibitors
Quantitative Data: AChE and BChE Inhibition by 1-Benzylpiperidine Analogs
The following table summarizes the inhibitory activities of various 1-benzylpiperidine derivatives, demonstrating the potential of this scaffold. While data for derivatives of this compound are not specifically available in the public domain, these analogs provide a strong rationale for its use.
| Compound ID | Modification from 1-Benzylpiperidine Scaffold | Target | IC50 (µM) | Reference |
| 1 | N-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 | [1] |
| 2 | N-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 | [1] |
| 15b | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | eeAChE | 0.39 | [2] |
| 15j | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | eqBChE | 0.16 | [2] |
| 19 | 1-(4-Fluorobenzyl)piperidine derivative | AChE | 5.10 | [3] |
| 21 | 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.00056 | [4] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of synthesized compounds against AChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14-15 mM stock solution of ATCI in deionized water (prepare fresh).
-
Prepare serial dilutions of the test compounds in phosphate buffer. The final DMSO concentration should be below 1%.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.
-
To all other wells, add 10 µL of the AChE working solution.
-
Add 10 µL of the respective test compound dilution or vehicle control.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 20 µL of a freshly prepared mixture of ATCI and DTNB stock solutions to all wells.
-
Immediately measure the absorbance at 412 nm at time 0 and then kinetically every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Application in Opioid Receptor Modulator Development
The piperidine scaffold is a cornerstone in the development of opioid analgesics. Derivatives of this compound can be synthesized to target mu (µ), delta (δ), and kappa (κ) opioid receptors, offering the potential for potent analgesics with improved side-effect profiles.
Signaling Pathway of Opioid Receptors
Quantitative Data: Opioid Receptor Binding Affinity of Piperidine Analogs
The following table presents the binding affinities (Ki) of representative piperidine-based compounds at the human opioid receptors. This data supports the potential for developing potent and selective opioid modulators from the this compound precursor.
| Compound ID | Receptor Subtype | Ki (nM) | Reference |
| Naloxegol | Human µ-opioid | 7.42 | [5] |
| Naloxegol | Human δ-opioid | 203 | [5] |
| Naloxegol | Human κ-opioid | 8.65 | [5] |
| Compound 10 | δ-opioid | 700 | [6] |
| Compound 10 | µ-opioid | 1800 | [6] |
| Mixture of LA and PA | δ-opioid | 9200 | [6] |
Experimental Protocol: In Vitro Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for opioid receptors.
Materials:
-
Cell membranes expressing the target human opioid receptor (µ, δ, or κ)
-
Radioligand specific for the target receptor (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, [³H]U-69,593 for κ)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., naloxone)
-
Test compounds dissolved in a suitable solvent
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Add assay buffer to all wells.
-
Add the vehicle to the total binding wells.
-
Add an excess of the non-specific binding inhibitor to the non-specific binding wells.
-
Add serial dilutions of the test compounds to the respective wells.
-
-
Binding Reaction:
-
Add the specific radioligand to all wells at a concentration near its Kd.
-
Add the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a promising and versatile precursor for the development of novel pharmaceuticals. Its structural characteristics make it particularly suitable for the synthesis of cholinesterase inhibitors and opioid receptor modulators. The provided application notes and detailed experimental protocols offer a solid foundation for researchers to explore the potential of this scaffold in drug discovery programs aimed at treating neurodegenerative diseases and managing pain. The gem-dimethyl substitution is anticipated to provide unique structure-activity relationships, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cholinesterase Inhibitory Activity of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vitro assessment of the cholinesterase inhibitory activity of novel piperidine derivatives. The protocols detailed herein are foundational for the screening and characterization of potential therapeutic agents targeting cholinergic pathways, particularly in the context of neurodegenerative diseases like Alzheimer's disease.
Introduction
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) is a key factor in the cognitive decline observed in patients.[1] Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are the primary enzymes responsible for the hydrolysis of ACh in the synaptic cleft.[1] Inhibition of these enzymes increases the availability of ACh, thereby enhancing cholinergic neurotransmission. Piperidine-containing compounds have emerged as a significant class of cholinesterase inhibitors, with several approved drugs, such as donepezil, featuring this scaffold.[1][2] This document outlines a detailed experimental protocol for evaluating the cholinesterase inhibitory potential of newly synthesized piperidine derivatives using the well-established Ellman's method.[3][4]
Signaling Pathway of Cholinergic Neurotransmission and its Inhibition
The following diagram illustrates the fundamental mechanism of cholinergic neurotransmission and the role of cholinesterase inhibitors.
References
- 1. ijpsi.org [ijpsi.org]
- 2. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sterically Hindered Piperidinols
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of sterically hindered piperidinols. Below you will find troubleshooting guides for common synthetic methods and a list of frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of sterically hindered piperidinols, categorized by the synthetic method.
Reductive Amination of Hindered Ketones
Reductive amination is a widely used method for synthesizing substituted piperidines. However, steric hindrance around the ketone or amine can lead to several challenges.
Issue 1: Low to No Product Conversion
-
Question: My reductive amination of a sterically hindered ketone is resulting in very low yields or recovery of starting material. What are the likely causes and how can I improve the conversion?
-
Answer: Low conversion in the reductive amination of hindered ketones is a common problem and can be attributed to several factors. The primary reason is often the sterically hindered environment impeding the formation of the key iminium intermediate.
Potential Causes & Solutions:
Potential Cause Troubleshooting Steps Inefficient Iminium Ion Formation 1. Increase Reaction Time/Temperature: Allow more time for the equilibrium between the ketone/amine and the iminium ion to be established. Gently warming the reaction (e.g., to 40-50 °C) can also facilitate this. 2. Water Removal: The formation of the iminium ion releases water. Employing a dehydrating agent, such as molecular sieves (3Å or 4Å), or performing the reaction in a setup with a Dean-Stark trap can drive the equilibrium towards the product. 3. Acid Catalysis: The reaction is often catalyzed by mild acids. Optimize the amount of acid catalyst (e.g., acetic acid). Too much or too little can be detrimental. Choice of Reducing Agent 1. Use a Weaker Reducing Agent: A highly reactive reducing agent like sodium borohydride (NaBH₄) can reduce the ketone before it has a chance to form the iminium ion. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN. 2. Staged Addition: Add the reducing agent after allowing the ketone and amine to stir together for a period (e.g., 1-2 hours) to allow for iminium ion formation. Solvent Effects 1. Solvent Polarity: The choice of solvent can influence the reaction rate. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. Experiment with different solvents to find the optimal conditions for your specific substrates. Troubleshooting workflow for low conversion in reductive amination.
Issue 2: Poor Diastereoselectivity
-
Question: My synthesis is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity of the reduction?
-
Answer: Achieving high diastereoselectivity is a significant challenge, especially with multiple stereocenters. The choice of protecting group on the piperidine nitrogen and the reducing agent can have a substantial impact.
Strategies for Improving Diastereoselectivity:
-
N-Protecting Group: A bulky N-protecting group, such as a tert-butoxycarbonyl (Boc) group, can influence the conformation of the piperidine ring and direct the approach of the reducing agent, leading to improved stereoselectivity.
-
Choice of Reducing Agent: The steric bulk of the hydride source can influence the facial selectivity of the reduction of the iminium intermediate. Experiment with different reducing agents, such as L-Selectride® or other bulky hydride reagents.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product.
-
Catalytic Hydrogenation of Substituted Pyridines
The reduction of a substituted pyridine ring is a common method for synthesizing piperidines. However, the stability of the aromatic ring and potential for catalyst poisoning can pose challenges.
Issue 1: Incomplete Reduction or Low Yield
-
Question: The catalytic hydrogenation of my substituted pyridine is slow, incomplete, or results in low yields of the desired piperidinol. What factors should I investigate?
-
Answer: Incomplete reduction is often due to catalyst deactivation or suboptimal reaction conditions.
Potential Causes & Solutions:
Potential Cause Troubleshooting Steps Catalyst Poisoning 1. Purity of Starting Material: Ensure the pyridine starting material is free from impurities, especially sulfur-containing compounds, which can poison the catalyst. 2. Catalyst Choice: Some catalysts are more resistant to poisoning than others. Rhodium-based catalysts are often more robust than palladium for pyridine hydrogenation. Insufficient Catalyst Activity 1. Catalyst Loading: Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). 2. Choice of Catalyst: Noble metal catalysts like Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) are generally more active than non-noble metals like Nickel (Ni) and require milder conditions. Rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃) are highly effective. 3. Hydrogen Pressure & Temperature: Increase the hydrogen pressure and/or reaction temperature. Be aware that harsh conditions can sometimes lead to side reactions. Poor Mass Transfer 1. Agitation: Ensure vigorous stirring to facilitate efficient gas-liquid mass transfer. Troubleshooting workflow for incomplete pyridine hydrogenation.
Data Presentation: Comparison of Catalysts for Pyridine Hydrogenation
The choice of catalyst is critical for the successful hydrogenation of pyridines. The following table summarizes the performance of various catalysts under different conditions.
| Catalyst | Substrate | Temp (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Rh₂O₃ | 2-methylpyridine | 40 | 5 | 16 | >99 | >99 (cis) | |
| Rh/C | Pyridine | 80 | 20 | 4 | 100 | >99 | |
| Ru/C | Pyridine | 100 | 50 | 6 | 98 | >99 | |
| PtO₂ | Pyridine | 25 | 50-70 | 6 | >95 | >99 | |
| Raney Ni | Pyridine | 150 | 100 | 8 | 95 | >98 |
Frequently Asked Questions (FAQs)
-
Q1: What is the role of a protecting group in the synthesis of sterically hindered piperidinols, and which one should I choose?
-
A1: Protecting groups are crucial for several reasons: they can prevent unwanted side reactions at the nitrogen atom, improve solubility, and influence the stereochemical outcome of reactions. The choice of protecting group depends on the subsequent reaction conditions.
-
Boc (tert-butoxycarbonyl): This is a common choice as its bulk can direct stereochemistry. It is stable to many reaction conditions but is easily removed with acid (e.g., trifluoroacetic acid).
-
Cbz (carboxybenzyl): Stable to acidic conditions and can be removed by hydrogenolysis, which might be convenient if a hydrogenation step is already part of the synthetic route.
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is removed under mild basic conditions (e.g., with piperidine), offering an alternative deprotection strategy.
-
-
-
Q2: I am trying to synthesize 2,2,6,6-tetramethyl-4-piperidinol and am struggling with the first step, the synthesis of triacetonamine (2,2,6,6-tetramethyl-4-piperidone). Can you provide a reliable protocol?
-
A2: The synthesis of triacetonamine from acetone and ammonia can be challenging. A common issue is achieving good yields. Here is a detailed experimental protocol.
Experimental Protocol: Synthesis of 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine)
-
Reaction Setup: In a high-pressure autoclave, combine acetone (e.g., 60 moles), an acid catalyst such as ammonium nitrate or calcium chloride (0.001-0.1 moles per mole of acetone), and gaseous ammonia (molar ratio of acetone to ammonia between 20:1 to 4:1).
-
Reaction Conditions: Heat the mixture to 60-85 °C for 4-6 hours. The pressure will be between 1 and 50 atmospheres.
-
Workup: After cooling, neutralize the reaction mixture with a base (e.g., NaOH flakes) and separate the aqueous layer.
-
Purification: Distill the unreacted acetone from the organic layer. The remaining residue can be cooled to induce crystallization of triacetonamine hydrate, which can be collected by filtration. Alternatively, the product can be purified by vacuum distillation.
-
-
-
Q3: My final sterically hindered piperidinol is difficult to purify. What are some recommended purification techniques?
-
A3: The purification of sterically hindered piperidinols can be complicated by their basicity and sometimes high polarity.
-
Column Chromatography: This is a common method. However, the basic nitrogen can interact strongly with acidic silica gel, leading to peak tailing. To mitigate this, you can deactivate the silica gel by preparing a slurry with your eluent and adding 1-2% of a volatile base like triethylamine.
-
Crystallization: If the product is a solid, recrystallization is an excellent method for purification. A good starting point is to screen for a solvent in which your compound is sparingly soluble at room temperature but fully soluble upon heating. If the freebase is an oil or difficult to crystallize, converting it to a salt (e.g., a hydrochloride or tosylate salt) can often induce crystallization.
-
Distillation: For liquid products that are thermally stable, vacuum distillation can be an effective purification method.
-
-
-
Q4: How does steric hindrance affect the cyclization step in piperidine synthesis?
-
A4: Steric hindrance can significantly impact intramolecular cyclization reactions to form the piperidine ring. Large substituents on the acyclic precursor can disfavor the conformation required for ring closure, leading to lower yields or the formation of alternative products. Careful consideration of the substrate design and reaction conditions is necessary to overcome this. In some cases, using a template or a catalyst that pre-organizes the substrate for cyclization can be beneficial.
-
Optimization of reaction conditions for the synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-OL
Technical Support Center: Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-ol
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of this compound, a key intermediate for researchers in drug development. The synthesis is typically a two-step process: N-benzylation of 3,3-dimethylpiperidin-4-one followed by the reduction of the resulting ketone.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Step 1: N-Benzylation of 3,3-dimethylpiperidin-4-one
-
Question 1: Why is my N-benzylation reaction showing low to no conversion?
-
Answer: Low conversion is often due to issues with reagents, reaction conditions, or steric hindrance. The gem-dimethyl group at the C-3 position of the piperidinone ring can sterically hinder the approach of the benzyl group to the nitrogen atom.
-
Reagent Quality: Ensure the benzyl bromide or chloride is fresh and not decomposed. The starting piperidinone should be pure and dry.
-
Base Strength & Solubility: A common issue is an insufficiently strong or poorly soluble base. Anhydrous potassium carbonate (K₂CO₃) is frequently used, but for sterically hindered amines, a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) might be necessary.[1] Ensure the base is finely powdered and anhydrous.
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are generally effective as they help dissolve the reagents and stabilize charged intermediates.[1] Ensure the solvent is anhydrous.
-
Temperature: This reaction often requires elevated temperatures (e.g., 60-80 °C) to overcome the activation energy, especially with a hindered substrate.[1]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has run to completion, which may take several hours.
-
-
-
Question 2: My TLC shows multiple spots, indicating side products. What are they and how can I avoid them?
-
Answer: The primary side product in this reaction is the quaternary ammonium salt, formed by the benzylation of the product, 1-benzyl-3,3-dimethylpiperidin-4-one.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the benzyl halide. A large excess can promote the formation of the quaternary salt.[1]
-
Slow Addition: Add the benzyl halide dropwise to the reaction mixture over a period of time. This maintains a low concentration of the alkylating agent and minimizes over-alkylation.[1]
-
Base Equivalents: Use at least 1.5-2.0 equivalents of a solid base like K₂CO₃ to effectively neutralize the acid (HBr or HCl) formed during the reaction. An accumulation of acid can slow the reaction and lead to the formation of the piperidinone salt, reducing the concentration of the free amine available for reaction.[1]
-
-
Step 2: Reduction of 1-Benzyl-3,3-dimethylpiperidin-4-one
-
Question 3: The reduction of the ketone is slow or incomplete. How can I improve it?
-
Answer: Incomplete reduction can be caused by an insufficiently reactive reducing agent, low temperature, or degradation of the reagent.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reagent for reducing piperidinones.[2] If the reaction is sluggish, a more powerful reducing agent like lithium aluminum hydride (LAH) can be used, but this requires strictly anhydrous conditions and may be less chemoselective if other reducible functional groups are present.[2]
-
Solvent: The choice of solvent is crucial. Methanol (MeOH) or ethanol (EtOH) are typically used for NaBH₄ reductions. For LAH, anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are mandatory.
-
Temperature: NaBH₄ reductions are often performed at 0 °C to room temperature. If the reaction is slow, allowing it to warm to room temperature or slightly above may help. LAH reductions are typically started at 0 °C and then allowed to warm to room temperature.
-
pH Adjustment: For borohydride reductions, the reaction rate can sometimes be pH-dependent. While often run under neutral to slightly basic conditions, some substrates benefit from specific pH ranges.
-
-
-
Question 4: I am getting byproducts during the reduction. What is the likely cause?
-
Answer: Side products in this step are less common but can occur.
-
Over-reduction: This is unlikely with NaBH₄ but could be a concern with very strong reducing agents if other functional groups are present in a more complex molecule.
-
Cleavage of the N-Benzyl Group: Under certain harsh reductive conditions (e.g., catalytic hydrogenation with specific catalysts), debenzylation can occur. This is not expected with NaBH₄ or LAH.
-
Impure Starting Material: Ensure the 1-benzyl-3,3-dimethylpiperidin-4-one from the first step is sufficiently pure before proceeding.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the overall synthetic strategy for this compound?
-
A: The most common strategy is a two-step synthesis starting from 3,3-dimethylpiperidin-4-one. The first step is the N-alkylation of the piperidine nitrogen with a benzyl halide (e.g., benzyl bromide) in the presence of a base. The second step is the reduction of the C4-ketone to a hydroxyl group using a hydride reducing agent like sodium borohydride.
-
-
Q2: How does the steric hindrance from the gem-dimethyl group affect the N-benzylation step?
-
A: The two methyl groups at the C-3 position create steric hindrance around the nitrogen atom, which can slow down the rate of the SN2 reaction with the benzyl halide. To overcome this, more forcing conditions may be required compared to the benzylation of an unsubstituted piperidinone, such as higher temperatures, longer reaction times, or the use of a more reactive benzylating agent or a stronger base.
-
-
Q3: Can I use catalytic hydrogenation to reduce the ketone?
-
A: While catalytic hydrogenation (e.g., H₂/Pd-C) can reduce ketones, it can also lead to the cleavage of the N-benzyl group (hydrogenolysis). Therefore, for this specific transformation, chemical reduction with hydride reagents like NaBH₄ or LAH is preferred to preserve the N-benzyl group.
-
-
Q4: How do I purify the final product, this compound?
-
A: The final product is a tertiary amino alcohol and is typically a solid or a viscous oil. Purification is usually achieved by column chromatography on silica gel. A solvent system of ethyl acetate/hexanes with a small amount of triethylamine (e.g., 1%) is often used to prevent the basic amine from streaking on the acidic silica gel. Alternatively, recrystallization from a suitable solvent system can be employed if the product is crystalline.
-
Data Presentation
The following tables summarize common reaction conditions for the two synthetic steps, based on literature for analogous substrates. These should be used as a starting point for optimization.
Table 1: Optimization of N-Benzylation Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (For Hindered Substrates) | Condition 3 (Alternative) |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (1.5 eq) | NaH (1.2 eq) |
| Solvent | Acetonitrile (ACN) | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Temperature | 60 °C | 80 °C | Room Temperature to 40 °C |
| Time | 12-24 h | 6-12 h | 4-8 h |
| Typical Yield | Moderate | Good to Excellent | Good to Excellent |
| Notes | Cost-effective, common procedure. | More effective for sterically hindered amines due to higher solubility and basicity. | Requires strictly anhydrous conditions. |
Table 2: Optimization of Ketone Reduction Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative Hydride) |
| Reducing Agent | NaBH₄ (1.5 - 2.0 eq) | LiAlH₄ (1.1 eq) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Anhydrous THF or Et₂O |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Time | 1-4 h | 1-3 h |
| Typical Yield | Excellent | Excellent |
| Notes | Simple workup, high chemoselectivity. | More powerful, but requires anhydrous conditions and a careful quench procedure. |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-one
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,3-dimethylpiperidin-4-one (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approx. 0.2 M concentration of the amine).
-
Reagent Addition: Begin stirring the suspension. Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain for 6-18 hours. Monitor the progress of the reaction by TLC (e.g., using 10% MeOH in DCM or 30% Ethyl Acetate in Hexanes).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve 1-benzyl-3,3-dimethylpiperidin-4-one (1.0 eq) in methanol (MeOH) (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction for completion by TLC.
-
Quench: Carefully quench the reaction by slowly adding water at 0 °C.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate to the residue and extract the aqueous layer. The aqueous layer can be further extracted two more times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting flowchart for the synthesis.
References
Overcoming low yields in the preparation of 1-Benzyl-3,3-dimethylpiperidin-4-OL
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the preparation of 1-Benzyl-3,3-dimethylpiperidin-4-ol.
Experimental Workflow Overview
The primary route to this compound is through the reduction of its corresponding ketone precursor, 1-Benzyl-3,3-dimethylpiperidin-4-one. The general workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide for Low Yields
Low yields in the synthesis of this compound can arise from several factors, primarily during the reduction of the ketone precursor. This guide addresses the most common issues and provides systematic solutions.
Caption: Logical relationships in troubleshooting low yields.
Issue 1: Incomplete Reaction
Symptom: TLC or other in-process monitoring shows a significant amount of starting material (1-Benzyl-3,3-dimethylpiperidin-4-one) remaining after the expected reaction time.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance: The gem-dimethyl group at the 3-position sterically hinders the approach of the reducing agent to the carbonyl group. | - Switch to a less sterically demanding reducing agent (e.g., NaBH₄ might be too bulky; consider LiAlH₄).- Increase the reaction temperature to provide more energy to overcome the activation barrier. |
| Insufficient Reducing Agent: The amount of reducing agent may not be sufficient to fully convert the starting material. | - Increase the molar equivalents of the reducing agent (e.g., from 1.5 eq. to 2.5-3.0 eq.). |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature and monitor the progress by TLC. For NaBH₄ reductions in alcoholic solvents, refluxing may be necessary. |
| Short Reaction Time: The reaction may require a longer time to go to completion due to steric hindrance. | - Extend the reaction time and monitor the reaction progress at regular intervals. |
Issue 2: Formation of Side Products
Symptom: TLC analysis shows the formation of multiple spots in addition to the starting material and the desired product, leading to a lower isolated yield of the target alcohol.
| Potential Cause | Troubleshooting Steps |
| Debenzylation: Cleavage of the N-benzyl group is a common side reaction, especially during catalytic hydrogenation.[1][2] | - If using catalytic hydrogenation (e.g., H₂/Pd-C), consider switching to a chemical hydride reduction (NaBH₄ or LiAlH₄).- If catalytic hydrogenation is necessary, use milder conditions (e.g., lower pressure, shorter reaction time, or a different catalyst like Pearlman's catalyst, Pd(OH)₂/C). The addition of a small amount of a base might also suppress debenzylation. |
| Over-reduction: While less common for this specific transformation, highly reactive reducing agents could potentially lead to other reductions if other functional groups are present. | - Use a milder reducing agent. For instance, if LiAlH₄ is causing issues, switch to NaBH₄.[1][3] |
Issue 3: Product Loss During Work-up and Purification
Symptom: The reaction appears to have gone to completion with minimal side products, but the isolated yield after extraction and purification is low.
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation: The basic nature of the product can lead to the formation of stable emulsions during aqueous work-up, trapping the product in the aqueous layer. | - Add a saturated solution of NaCl (brine) to break up the emulsion.- Filter the entire mixture through a pad of Celite to help separate the layers. |
| Product Adsorption on Silica Gel: The basic nitrogen atom in the piperidine ring can cause the product to strongly adsorb to or streak on silica gel during column chromatography, leading to poor recovery. | - Pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to neutralize the acidic sites.- Use a more polar eluent system, such as a gradient of methanol in dichloromethane. |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the synthesis of this compound?
The choice of reducing agent depends on the scale of the reaction, available equipment, and desired selectivity.
-
Sodium Borohydride (NaBH₄): This is a mild and convenient reducing agent that is often the first choice for ketone reductions.[4][5] It is relatively safe to handle and can be used in protic solvents like methanol or ethanol. However, due to the steric hindrance of the 3,3-dimethyl groups, the reaction may be slow and require elevated temperatures or a larger excess of the reagent.
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and is generally more effective for hindered ketones.[3] It will likely give a faster and more complete reaction. However, it is highly reactive, pyrophoric, and requires anhydrous conditions with an ethereal solvent like THF or diethyl ether. A careful, often cryogenic, work-up is also necessary.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This method can be very effective but carries a significant risk of debenzylation (cleavage of the N-benzyl group) to yield 3,3-dimethylpiperidin-4-ol.[1][2] This side reaction can be difficult to control and often leads to a mixture of products.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses an aluminum alkoxide (e.g., aluminum isopropoxide) in an alcohol solvent (e.g., isopropanol) and is highly selective for reducing ketones and aldehydes.[6][7][8] It is a good option for sterically hindered ketones and avoids the harsh conditions of LiAlH₄ and the debenzylation risk of catalytic hydrogenation.
Q2: What are the optimal reaction conditions for a NaBH₄ reduction?
For a NaBH₄ reduction of a sterically hindered ketone like 1-Benzyl-3,3-dimethylpiperidin-4-one, you may need to optimize the conditions.
-
Solvent: Methanol or ethanol are commonly used.
-
Temperature: Start at 0 °C and allow the reaction to warm to room temperature. If the reaction is slow, heating to reflux may be necessary.
-
Equivalents of NaBH₄: Use at least 1.5 to 2.0 molar equivalents. For sluggish reactions, this can be increased to 3.0 equivalents.
-
Reaction Time: Monitor the reaction by TLC. It could take anywhere from a few hours to 24 hours.
Q3: How can I avoid debenzylation during catalytic hydrogenation?
If you must use catalytic hydrogenation, several strategies can minimize debenzylation:
-
Catalyst Choice: Use Pearlman's catalyst (Pd(OH)₂/C) which is sometimes less prone to debenzylation than Pd/C.
-
Reaction Conditions: Use the lowest effective hydrogen pressure and temperature.
-
Additives: The addition of a small amount of a non-nucleophilic base can sometimes suppress the hydrogenolysis of the N-benzyl group.
-
Monitoring: Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent over-reduction.
Q4: My product is an oil, but the literature reports a solid. What should I do?
If your purified product is an oil, it may be due to residual solvent or minor impurities.
-
Drying: Ensure all solvent has been removed under high vacuum.
-
Trituration: Try dissolving the oil in a small amount of a non-polar solvent (like hexanes or diethyl ether) and then cooling it. The product may crystallize or precipitate out.
-
Salt Formation: If the free base is an oil, converting it to a hydrochloride or other salt will often yield a stable, crystalline solid which is easier to handle and purify.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the general characteristics and expected outcomes for different methods of reducing sterically hindered N-benzyl piperidones.
| Reduction Method | Reducing Agent | Typical Solvent | Temperature | Advantages | Disadvantages | Expected Yield Range |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Reflux | Mild, easy to handle, simple work-up.[4][5] | Can be slow with hindered ketones, may require excess reagent and heat.[9] | 60-85% |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to Room Temp. | Highly reactive, effective for hindered ketones.[3][10] | Pyrophoric, requires anhydrous conditions, hazardous work-up.[1] | 80-95% |
| Catalytic Hydrogenation | H₂ / Pd-C or Pd(OH)₂/C | Ethanol, Methanol, Acetic Acid | Room Temp. | High yields possible, clean reaction. | High risk of debenzylation.[1][2] | 50-90% (product mixture possible) |
| Meerwein-Ponndorf-Verley | Aluminum Isopropoxide | Isopropanol | Reflux | Highly chemoselective, avoids debenzylation.[6][7][8] | Reversible reaction, may require removal of acetone byproduct. | 70-90% |
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
-
Dissolve 1-Benzyl-3,3-dimethylpiperidin-4-one (1.0 eq.) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5-2.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to reflux until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully add water to quench the excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) or by recrystallization.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of 1-Benzyl-3,3-dimethylpiperidin-4-one (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (1.5 eq.) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and quench it by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser work-up).
-
Stir the resulting mixture vigorously until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake with additional THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify as described in Protocol 1.
References
- 1. quora.com [quora.com]
- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 7. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for polar amine compounds like 1-Benzyl-3,3-dimethylpiperidin-4-OL
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of polar amine compounds, such as 1-Benzyl-3,3-dimethylpiperidin-4-OL. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar amine compounds, offering potential causes and solutions.
Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography
-
Question: My polar amine compound is showing significant peak tailing on a standard silica gel column. What is causing this and how can I improve the peak shape?
-
Answer: Peak tailing for basic compounds like polar amines on silica gel is a frequent problem. It is primarily caused by strong interactions between the basic amine groups and the acidic silanol groups on the surface of the silica stationary phase. This leads to non-ideal elution behavior. Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the active sites on the silica gel.[1]
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: This is an excellent option as the amine groups on the silica surface mask the acidic silanols, leading to significantly improved peak shape for basic compounds without the need for mobile phase additives.[1][2][4]
-
Basic or Neutral Alumina: Alumina is a basic stationary phase and is well-suited for the purification of amines.[5][6]
-
Deactivated Silica: Using silica gel that has been end-capped or otherwise deactivated can also reduce unwanted interactions.
-
-
Issue 2: Compound Elutes in the Solvent Front (Poor Retention) in Reversed-Phase Chromatography
-
Question: My polar amine compound shows little to no retention and elutes in the solvent front during reversed-phase chromatography (e.g., on a C18 column). How can I achieve separation?
-
Answer: This is a common challenge with highly polar molecules on non-polar stationary phases. Here are the recommended approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for separating highly polar compounds that are not retained in reversed-phase systems.[7][8] It utilizes a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[7]
-
Mobile Phase pH Adjustment in Reversed-Phase: For basic amines, increasing the pH of the mobile phase (e.g., to pH > 8) will deprotonate the amine, making it more non-polar and thus more retained on a C18 column.[1] It is crucial to use a pH-stable column for this approach. Adding a volatile base like triethylamine (0.1%) to the mobile phase can achieve this.[1]
-
Issue 3: The Compound is Unstable on Silica Gel
-
Question: I suspect my polar amine compound is degrading on the silica gel column during purification. What are my options?
-
Answer: The acidic nature of silica gel can indeed cause the degradation of sensitive compounds.[7] To avoid this, consider the following alternatives:
-
Use a Less Acidic or Basic Stationary Phase:
-
Reversed-Phase Chromatography: The non-polar stationary phase is less likely to cause acid-catalyzed degradation.[7]
-
Non-Chromatographic Techniques:
-
Acid-Base Extraction: This liquid-liquid extraction technique can effectively separate your basic amine from neutral or acidic impurities without the need for a solid stationary phase.[9][10]
-
Recrystallization: If your compound is a solid, recrystallization, potentially of its salt form (e.g., hydrochloride), can be a powerful purification method.[11]
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the best general chromatography strategy for a novel polar amine?
-
Answer: A good starting point is to use thin-layer chromatography (TLC) to screen different stationary and mobile phases.
-
First, try a standard silica gel TLC plate with a mobile phase like dichloromethane/methanol. If you observe streaking, add 0.5-1% triethylamine to the mobile phase.[1]
-
If the compound is very polar (low Rf even in highly polar solvents), try a HILIC approach.[7][12]
-
For preparative work, amine-functionalized silica is often a reliable choice for polar amines, providing good peak shapes and reproducibility.[2][4]
-
-
Question 2: How does acid-base extraction work for purifying amines?
-
Answer: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[10] For a basic amine in an organic solvent, you can add an aqueous acid (e.g., 1M HCl). The acid will protonate the amine, forming a water-soluble salt. This salt will move into the aqueous layer, leaving non-basic impurities in the organic layer.[9] The aqueous layer can then be separated, and the pH raised by adding a base (e.g., NaOH) to regenerate the neutral amine, which can then be extracted back into an organic solvent.[9]
-
Question 3: When should I consider recrystallization for my polar amine compound?
-
Answer: Recrystallization is an effective purification technique for solid compounds.[13] For polar amines, which can sometimes be oils or low-melting solids, it is often advantageous to convert them to a salt (e.g., hydrochloride or hydrobromide) to increase the likelihood of forming a stable crystal lattice.[11] The ideal recrystallization solvent is one in which your compound is soluble at high temperatures but poorly soluble at low temperatures.[14] Common solvents for amine salts include polar solvents like ethanol, methanol, or water, or mixtures thereof.[11]
Data Presentation
Table 1: Comparison of Chromatographic Purification Strategies for Polar Amines
| Purification Strategy | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Normal-Phase (Modified) | Silica Gel | Dichloromethane/Methanol + 0.1-2% Triethylamine[1] | Readily available; good for moderately polar amines. | Peak tailing without modifier; risk of compound degradation.[1] |
| Amine-Functionalized Column | Amine-bonded silica | Hexane/Ethyl Acetate or Ethyl Acetate/Isopropanol[2] | Excellent peak shape for amines; no need for basic additives.[2] | Higher cost than plain silica. |
| Reversed-Phase (High pH) | C18 (pH stable) | Water/Acetonitrile + 0.1% Triethylamine (pH > 8)[1] | Good for moderately polar amines; avoids acidic conditions.[7] | Requires a pH-stable column; may have poor retention for very polar amines. |
| HILIC | Silica, Diol, or Amide | Acetonitrile/Aqueous Buffer (e.g., Ammonium Formate)[7] | Excellent for very polar amines with poor RP retention.[7][8] | Can require careful method development and column equilibration.[4] |
| Alumina Chromatography | Basic or Neutral Alumina | Hexane/Ethyl Acetate | Good for acid-sensitive amines; alternative selectivity to silica.[5] | Can have lower resolution than silica for some compounds. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of a Polar Amine
-
Dissolution: Dissolve the crude reaction mixture containing the polar amine in an immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine salt will be in the aqueous layer.[9]
-
Separation: Drain the lower aqueous layer. Wash the organic layer again with the aqueous acid to ensure complete extraction.
-
Basification: Combine the aqueous layers in a flask and cool in an ice bath. Slowly add a base (e.g., 2M NaOH) until the pH is basic (pH 9-10, check with pH paper), which will neutralize the amine salt back to the free amine.[9]
-
Back-Extraction: Transfer the basified aqueous solution to a separatory funnel and extract the purified amine back into an organic solvent (e.g., dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified polar amine.
Protocol 2: Flash Chromatography with an Amine-Functionalized Column
-
Column Selection: Choose an appropriately sized pre-packed amine-functionalized silica column based on the amount of crude material.
-
Solvent System Selection: Use TLC on an amine-functionalized plate to determine a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexanes.[2] Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Equilibration: Equilibrate the column with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) for at least 5 column volumes.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a slightly stronger solvent and load it onto the column.
-
Elution: Run the chromatography using the predetermined solvent gradient, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Workflow for purification via acid-base extraction.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. youtube.com [youtube.com]
Stability issues of 1-Benzyl-3,3-dimethylpiperidin-4-OL under various conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 1-Benzyl-3,3-dimethylpiperidin-4-OL. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place. For optimal preservation, refrigeration (2-8°C) is advised.[1][2] The compound should be protected from heat, sparks, open flames, and direct sunlight.[1]
Q2: Is this compound sensitive to air or moisture?
Q3: What are the expected degradation pathways for this compound?
A3: Based on the structure of this compound, potential degradation pathways could involve oxidation of the tertiary amine to form an N-oxide, or oxidation of the alcohol group. The benzylic position is also susceptible to oxidation. Under acidic or basic conditions, dehydration or other rearrangements might occur. Studies on similar piperidine compounds have shown that degradation can be initiated by factors such as acid, base, and oxidizing agents.[3][4]
Q4: How can I assess the stability of this compound in my formulation?
A4: Stability-indicating methods, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, are typically used to assess the stability of pharmaceutical compounds.[3][5] Forced degradation studies are essential to develop and validate such methods.[3][6] These studies involve subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and light) to intentionally induce degradation and identify potential degradation products.[3][6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Appearance of unexpected peaks in HPLC chromatogram during routine analysis. | Degradation of the compound due to improper storage or handling. Contamination of the sample or mobile phase. | Verify the storage conditions of the compound. Prepare a fresh sample and re-analyze. Check the purity of the solvents and reagents used for the mobile phase. Perform a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them. |
| The compound has developed a yellow or brownish color over time. | This could indicate oxidative degradation or the formation of impurities. The benzyl group or the piperidine ring might be susceptible to oxidation. | It is recommended to re-test the purity of the compound using a validated analytical method like HPLC. If the purity is compromised, the batch should not be used for critical experiments. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
| Inconsistent results in bioassays. | This could be due to the degradation of the compound in the assay medium. The pH and temperature of the assay buffer can influence stability. | Assess the stability of the compound under the specific assay conditions (e.g., buffer composition, pH, temperature, and incubation time). Prepare fresh stock solutions for each experiment. Consider using a different solvent for the stock solution if solubility and stability are an issue. |
| Precipitation of the compound from a solution. | The solubility of the compound may be limited in the chosen solvent. The pH of the solution could be affecting the solubility of the amine-containing compound. Degradation could lead to the formation of less soluble products. | Determine the solubility of the compound in various solvents to find the most suitable one. Adjust the pH of the solution to improve the solubility of the basic piperidine compound. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.
| Stress Condition | Condition Details | Assay (%) of Parent Compound Remaining | Appearance of Solution | Major Degradation Products Observed |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 85.2% | Colorless | Peak at RRT 0.85 |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 92.5% | Colorless | Minor peak at RRT 0.91 |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | 76.8% | Slight yellow tint | Multiple peaks, major at RRT 1.15 (N-oxide) |
| Thermal Degradation | 80°C for 48h (solid state) | 98.1% | No change | Minor increase in impurity peaks |
| Photolytic Degradation | Exposed to UV light (254 nm) for 48h (in methanol) | 90.3% | Colorless | Peak at RRT 0.78 |
RRT = Relative Retention Time
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To investigate the stability of this compound under various stress conditions as per ICH guidelines to identify potential degradation products and establish a stability-indicating analytical method.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV or PDA detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase and inject into the HPLC system.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase and inject into the HPLC system.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase and inject into the HPLC system.
-
-
Thermal Degradation (Solid State):
-
Keep a known amount of the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
-
After the specified time, dissolve the compound in methanol to get a concentration of 1 mg/mL.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase and inject into the HPLC system.
-
-
Photolytic Degradation:
-
Expose the stock solution (1 mg/mL in methanol) to UV light (254 nm) in a photostability chamber for 48 hours.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the sample to a final concentration of 100 µg/mL with the mobile phase and inject into the HPLC system.
-
4. Analysis: Analyze all the samples by a validated stability-indicating HPLC method. The chromatograms of the stressed samples should be compared with that of an unstressed sample to determine the percentage of degradation and to observe the formation of any degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. fishersci.com [fishersci.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Troubleshooting side reactions in the N-benzylation of 3,3-dimethylpiperidin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering side reactions during the N-benzylation of 3,3-dimethylpiperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-benzylation of 3,3-dimethylpiperidin-4-ol?
A1: The primary side reactions are O-benzylation, resulting in the formation of 1-benzyl-3,3-dimethyl-4-(benzyloxy)piperidine, and quaternization of the nitrogen atom, leading to the formation of a quaternary ammonium salt. The formation of these byproducts is highly dependent on the reaction conditions.
Q2: How does the choice of benzylation method influence the reaction outcome?
A2: There are two main approaches for the N-benzylation of 3,3-dimethylpiperidin-4-ol: direct alkylation with a benzyl halide and reductive amination with benzaldehyde.
-
Direct Alkylation: This method, typically using benzyl bromide or chloride, is straightforward but more prone to side reactions like O-alkylation and over-alkylation. The steric hindrance from the 3,3-dimethyl groups can also lead to incomplete reactions.
-
Reductive Amination: This two-step, one-pot process involves the formation of an iminium ion intermediate from the piperidinol and benzaldehyde, followed by reduction. This method is generally more selective for N-benzylation and avoids the issue of over-alkylation.[1][2]
Q3: What is the influence of the base on the selectivity of N- vs. O-benzylation in direct alkylation?
A3: The choice of base is critical in controlling the selectivity. Strong bases (e.g., sodium hydride) will significantly deprotonate the hydroxyl group, promoting O-benzylation. Milder, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred as they are sufficient to scavenge the acid produced during the reaction without significantly promoting O-alkylation.[3]
Q4: Can the solvent choice impact the reaction?
A4: Yes, the solvent plays a significant role. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are commonly used for Sₙ2 reactions like direct benzylation.[3] Protic solvents such as methanol or ethanol can also be used and may favor N-alkylation by solvating the hydroxyl group, reducing its nucleophilicity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of N-benzyl Product / Incomplete Reaction | 1. Insufficient reactivity due to steric hindrance. 2. Inappropriate reaction temperature. 3. Poor quality of reagents. | 1. Switch from benzyl chloride to the more reactive benzyl bromide. 2. Increase the reaction temperature, monitoring for decomposition. 3. Use freshly distilled or high-purity reagents. 4. Consider switching to the reductive amination method. |
| Significant O-benzylation Side Product | 1. Use of a strong base that deprotonates the hydroxyl group. 2. Anhydrous aprotic solvent favoring O-alkylation. | 1. Use a milder base such as K₂CO₃ or NaHCO₃. 2. Add a small amount of a protic solvent like isopropanol to the reaction mixture. 3. Protect the hydroxyl group as a silyl ether before N-benzylation, followed by deprotection. 4. Employ the reductive amination method, which is highly selective for the amine. |
| Formation of Quaternary Ammonium Salt (Over-alkylation) | 1. The N-benzylated product is more nucleophilic than the starting material. 2. Using a stoichiometric excess of benzyl halide. | 1. Use a slight excess of the 3,3-dimethylpiperidin-4-ol relative to the benzyl halide. 2. Add the benzyl halide slowly to the reaction mixture to maintain its low concentration.[3] 3. The reductive amination pathway completely avoids this side reaction.[1] |
| Difficult Purification of the Final Product | 1. Similar polarity of the desired product and side products. 2. Presence of unreacted starting materials. | 1. Optimize the reaction conditions to minimize side product formation. 2. Utilize column chromatography with a carefully selected solvent gradient. 3. Consider converting the product to its hydrochloride salt to facilitate purification by crystallization. |
Data Presentation: Comparison of N-Benzylation Methods
The following table summarizes typical reaction conditions for the N-benzylation of piperidine derivatives based on analogous structures reported in the literature.
| Method | Substrate | Reagents | Base | Solvent | Temp. | Time | Yield | Reference |
| Direct Alkylation | 4-piperidinecarboxamide | Benzyl bromide | K₂CO₃ | Methanol | 85 °C | 5 h | - | [3] |
| Direct Alkylation | N-Boc-piperidine | Benzyl bromide | NaH | DMF/THF | RT | 16 h | 95% | Analogous Syntheses |
| Reductive Amination | Aniline | Benzaldehyde, NaBH₄ | - | THF | RT | 20 min | 91% | [2] |
| Reductive Amination | Various Amines | Benzaldehyde, Thiamine HCl (cat.), NaBH₄ | - | Solvent-free | 60 °C | 20 min | up to 98% | [1] |
Experimental Protocols
Protocol 1: Direct N-Benzylation using Benzyl Bromide
-
To a solution of 3,3-dimethylpiperidin-4-ol (1.0 eq.) in acetonitrile (10 mL/mmol of substrate), add potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination using Benzaldehyde
-
Dissolve 3,3-dimethylpiperidin-4-ol (1.0 eq.) and benzaldehyde (1.05 eq.) in methanol (15 mL/mmol of substrate).
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Reaction pathways for N-benzylation.
Caption: Troubleshooting workflow for N-benzylation.
Caption: Key parameter-outcome relationships.
References
- 1. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]
- 2. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-ol for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-ol for preclinical studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up operations.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to poor quality starting materials. | Ensure all reactants, especially the Grignard reagent and 1-benzyl-3,3-dimethylpiperidin-4-one, are of high purity and anhydrous. |
| Inefficient Grignard reagent formation. | Activate magnesium turnings prior to use with iodine or 1,2-dibromoethane. Ensure strictly anhydrous conditions throughout the reaction. | |
| Side reactions such as enolization of the piperidinone. | Maintain a low reaction temperature (e.g., 0-5 °C) during the Grignard addition to minimize enolization. | |
| Formation of Impurities | Presence of unreacted starting materials. | Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion. Consider extending the reaction time or using a slight excess of the Grignard reagent. |
| Formation of byproducts from the Grignard reaction (e.g., Wurtz coupling products). | Add the Grignard reagent to the piperidinone solution slowly and at a controlled rate to minimize localized high concentrations. | |
| Degradation of the product during workup or purification. | Use mild acidic conditions for quenching the reaction and avoid excessive heat during solvent evaporation. | |
| Difficulty in Purification | Product is an oil or low-melting solid. | Attempt crystallization from a variety of solvent systems. If crystallization is unsuccessful, column chromatography on silica gel or alumina may be effective.[1][2] |
| Presence of closely related impurities. | High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be necessary for achieving high purity required for preclinical studies. | |
| Exothermic Reaction Runaway | Poor heat dissipation at a larger scale. | Ensure the reaction vessel is equipped with adequate cooling and agitation. For large-scale reactions, consider a semi-batch process where the Grignard reagent is added portion-wise. |
| Rapid addition of reagents. | Maintain a slow and controlled addition rate of the Grignard reagent, and monitor the internal temperature of the reactor closely. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the Grignard reaction between a suitable methylmagnesium halide (e.g., methylmagnesium bromide or chloride) and 1-benzyl-3,3-dimethylpiperidin-4-one. This approach is generally efficient and scalable.
Q2: How can I prepare the precursor, 1-benzyl-3,3-dimethylpiperidin-4-one?
A2: 1-Benzyl-3,3-dimethylpiperidin-4-one can be synthesized through the alkylation of 1-benzylpiperidin-4-one.[3] A common procedure involves the reaction of 1-benzylpiperidin-4-one with a methylating agent in the presence of a strong base.
Q3: What are the critical safety precautions to consider when scaling up this synthesis?
A3: The Grignard reaction is highly exothermic and moisture-sensitive. Key safety measures include:
-
Ensuring all glassware and reagents are thoroughly dried to prevent violent reactions.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Utilizing a reactor with efficient cooling and stirring capabilities.
-
Adding the Grignard reagent slowly and monitoring the internal temperature.
-
Having an appropriate quenching agent readily available.
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Common impurities may include unreacted starting materials, the corresponding secondary alcohol from reduction of the ketone, and byproducts from the Grignard reagent itself. On a larger scale, process-related impurities may also be introduced.
Q5: What purification methods are suitable for obtaining preclinical grade material?
A5: For preclinical studies, high purity is essential. A combination of techniques may be necessary. Initial purification can be achieved by acid-base extraction to remove neutral impurities.[4] Subsequent purification can involve crystallization or chromatography. For challenging separations, preparative HPLC or SFC may be required.[4]
Experimental Protocols
Synthesis of 1-Benzyl-4-piperidone (Precursor)
A common method for synthesizing the precursor 1-benzyl-4-piperidone involves the reaction of benzylamine with methyl acrylate followed by Dieckmann condensation and decarboxylation.[5][6]
Materials:
-
Benzylamine
-
Methyl acrylate
-
Sodium metal
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry three-necked flask equipped with a reflux condenser and a dropping funnel, add anhydrous toluene and sodium metal.
-
Heat the mixture to reflux with stirring.
-
Slowly add anhydrous methanol to generate sodium methoxide.
-
Gradually add a solution of N,N-bis(2-methoxycarbonylethyl)benzylamine (prepared from benzylamine and methyl acrylate) in anhydrous toluene.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and quench with a dilute solution of hydrochloric acid.
-
Heat the acidic mixture to effect decarboxylation.
-
Cool the mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-benzyl-4-piperidone.
-
The crude product can be purified by vacuum distillation.[5]
General Protocol for the Synthesis of this compound via Grignard Reaction
This protocol outlines the general procedure for the Grignard reaction to produce the target compound.
Materials:
-
1-Benzyl-3,3-dimethylpiperidin-4-one
-
Methylmagnesium bromide (or chloride) solution in a suitable solvent (e.g., THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a dry, three-necked flask under an inert atmosphere, dissolve 1-benzyl-3,3-dimethylpiperidin-4-one in anhydrous THF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution via a dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture again in an ice bath and slowly quench by the addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Synthetic Pathway
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. biotage.com [biotage.com]
- 3. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
Technical Support Center: Navigating N-debenzylation Challenges
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted N-debenzylation during your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is N-debenzylation and why is it a concern during subsequent reactions?
A1: N-debenzylation is the cleavage of a carbon-nitrogen bond to remove a benzyl (Bn) group from a nitrogen atom. While the N-benzyl group is a common and robust protecting group, its removal can unintentionally occur during subsequent reaction steps, leading to undesired side products and reduced yields of the target molecule. This is a significant concern when the N-benzyl group is intended to remain intact throughout a multi-step synthesis.
Q2: Which common reaction conditions are known to cause unwanted N-debenzylation?
A2: Several reaction conditions can lead to the cleavage of the N-benzyl group. The most common method for intentional debenzylation, catalytic hydrogenolysis (e.g., using Pd/C and H₂), is a primary concern if other functional groups in the molecule require reduction.[1][2][3] Additionally, strong Lewis acids (like AlCl₃, BBr₃, or BCl₃), Brønsted acids (such as H₂SO₄, TsOH, or TFA), and various oxidizing agents (including Oxone, NIS, DDQ, and CAN) can also cleave the N-benzyl group.[2]
Q3: Are there general strategies to minimize N-debenzylation?
A3: Yes, several strategies can be employed. One key approach is the careful selection of reagents and reaction conditions for subsequent steps to be compatible with the N-benzyl group. For instance, if a reduction is necessary elsewhere in the molecule, using a milder reducing agent that does not affect the N-benzyl group is advisable. Another strategy involves modifying the reaction environment, such as controlling the pH, which can significantly influence the selectivity of certain reactions.[4] In some cases, switching to an alternative nitrogen protecting group with different stability profiles may be the most effective solution.[1]
Troubleshooting Guide
Issue: My N-benzyl group is being cleaved during a catalytic hydrogenation step intended for another functional group.
-
Root Cause Analysis: Palladium on carbon (Pd/C) is a highly effective catalyst for hydrogenolysis and is known to readily cleave N-benzyl groups.[2][4][5] The reaction conditions, such as hydrogen pressure and temperature, can also influence the rate of debenzylation.
-
Solutions:
-
Catalyst Selection: Consider using a less reactive catalyst. For example, in some instances, Raney Nickel may offer different selectivity.
-
pH Control: The pH of the reaction medium can dramatically affect selectivity. For instance, in the reduction of 4-chloro-N,N-dibenzylaniline, basic conditions favor dechlorination while acidic conditions promote debenzylation.[4] Maintaining a pH above the pKa of the protected amine can suppress debenzylation.[4]
-
Additive-Enhanced Catalysis: The addition of a co-catalyst can sometimes enhance the desired reaction without promoting debenzylation. For example, niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate Pd/C-catalyzed hydrogenative deprotection, but careful tuning of conditions might allow for selective reductions.[2][6]
-
Alternative Reduction Methods: If possible, avoid catalytic hydrogenation altogether. Consider alternative reduction methods such as transfer hydrogenation with a suitable hydrogen donor like ammonium formate, although catalyst choice remains crucial.[5] Other reducing agents that are less likely to cleave an N-benzyl group, depending on the functional group to be reduced, could also be explored.
-
Issue: I am observing N-debenzylation under acidic or basic conditions.
-
Root Cause Analysis: Both strong acids and bases can promote the removal of the N-benzyl group. Strong Lewis acids can coordinate to the nitrogen, weakening the C-N bond, while strong bases can facilitate elimination pathways, especially if there are acidic protons on the benzylic carbon.[1][2]
-
Solutions:
-
Milder Conditions: Use the mildest acidic or basic conditions that will effect the desired transformation. This may involve using weaker acids or bases, or running the reaction at a lower temperature.
-
Alternative Protecting Groups: If harsh acidic or basic conditions are unavoidable, consider replacing the N-benzyl group with a protecting group that is stable under these conditions. For example, the tert-butoxycarbonyl (Boc) group is generally stable to basic conditions but labile to acid, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile but acid-stable.[7][8]
-
Issue: My N-benzyl group is being removed during an oxidation reaction.
-
Root Cause Analysis: Oxidizing agents such as DDQ, CAN, and NIS are known to deprotect N-benzyl groups, often via an oxidative C-N cleavage mechanism.[2][9]
-
Solutions:
-
Reagent Selection: Choose an oxidizing agent that is less reactive towards the N-benzyl group. The choice will be highly dependent on the specific oxidation you are trying to achieve.
-
Protecting Group Strategy: Employ an oxidation-resistant protecting group for the nitrogen if the desired oxidation requires harsh conditions. Carbamate-based protecting groups like Boc or Cbz are often more stable to oxidation than the N-benzyl group.
-
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding reaction conditions for N-debenzylation, which can be used to inform the selection of conditions to avoid when seeking to preserve the N-benzyl group.
Table 1: Influence of pH on Debenzylation vs. Dechlorination
| pH | Selectivity for Dechlorination (%) | Selectivity for Debenzylation (%) |
| 12 | ~100 | ~0 |
| 5.4 | Variable | Variable |
| 0.1 | ~0 | ~100 |
| [Data sourced from a study on the reduction of 4-chloro-N,N-dibenzylaniline.][4] |
Table 2: Conditions for N-Debenzylation of Heterocycles
| Entry | Substrate | Temperature (°C) | Time (min) | Yield (%) |
| 3 | 1-Benzyl-benzimidazole | RT | 10 | 92 |
| 7 | 1-Benzyl-2-(phenylthiomethyl)imidazole | RT | 15 | 89 |
| 10 | 1-Benzyl-2,5-dimethylpyrrole | 0 | 60 | 60 |
| 11 | 1-Benzyl-2-phenylindole | 0 | 30 | 60 |
| [Selected data showing conditions for oxidative debenzylation using KOtBu/DMSO and O₂.][1] |
Experimental Protocols
Protocol 1: General Procedure for Oxidative N-Debenzylation to be Avoided
This protocol describes a method for N-debenzylation using potassium tert-butoxide and oxygen. These conditions should be avoided if the N-benzyl group is to be retained.
-
Dissolve the N-benzyl-containing substrate (e.g., 1-benzyl-benzimidazole, 2.4 mmol) in DMSO (24 mmol) in a flame-dried flask.
-
While stirring the solution at room temperature, add potassium tert-butoxide (KOtBu) (16.8 mmol, 1 M solution in THF).
-
Bubble oxygen gas into the solution via a gas dispersion tube for 10 minutes.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated ammonium chloride.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.[1]
Note: In some cases, running this type of reaction at lower temperatures (0 °C) was crucial for obtaining any product, highlighting the sensitivity of some substrates to these conditions.[1]
Protocol 2: Acid-Facilitated N-Debenzylation via Hydrogenolysis to be Avoided or Modified
This protocol highlights the use of an acid additive to facilitate N-debenzylation during hydrogenolysis. The absence of acid, or the use of a base, could potentially prevent this reaction.
-
To a solution of the N-Boc, N-benzyl protected substrate (0.15 mmol) in ethanol (10 mL), add 20% Pd(OH)₂/C (45 mg).
-
Add 1.5 equivalents of acetic acid.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon) at 60 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst and concentrate the filtrate.[10]
Note: In the absence of acetic acid, this reaction yielded only 26% of the debenzylated product, indicating that controlling the acidity is a key factor in the efficiency of this deprotection.[10]
Visual Guides
Caption: A decision-making workflow for troubleshooting unwanted N-debenzylation.
Caption: Stability profiles of common nitrogen protecting groups.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. users.ox.ac.uk [users.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzylamines [organic-chemistry.org]
- 10. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The gem-Dimethyl Effect on Piperidine Ring Reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of the gem-dimethyl group on the reactivity of the piperidine ring.
Frequently Asked Questions (FAQs)
Q1: How does introducing a gem-dimethyl group, particularly at the C2 and C6 positions, affect the basicity and nucleophilicity of the piperidine nitrogen?
A1: The presence of four methyl groups adjacent to the nitrogen atom in compounds like 2,2,6,6-tetramethylpiperidine (TMP) creates significant steric hindrance.[1] This steric bulk shields the nitrogen atom, reducing its ability to act as a nucleophile in reactions.[2] While its basicity remains moderate (pKa ≈ 10.75), its nucleophilicity is drastically decreased, making it an ideal strong, non-nucleophilic base for sensitive deprotonation reactions.[1][2]
Q2: I am having trouble with the N-acylation of a 2,2,6,6-tetramethylpiperidine derivative. The reaction is slow and gives a low yield. Why is this happening and what can I do?
A2: This is a common issue stemming from the severe steric hindrance around the nitrogen atom, which impedes the approach of the acylating agent. Standard acylation conditions are often ineffective. To overcome this, consider using more reactive acylating agents (e.g., acyl chlorides or anhydrides with a catalytic amount of 4-dimethylaminopyridine (DMAP)), increasing the reaction temperature, or employing specialized coupling agents designed for hindered amines.
Q3: What is the Thorpe-Ingold effect, and how is it relevant to piperidine synthesis?
A3: The Thorpe-Ingold effect, or gem-dimethyl effect, describes the acceleration of ring-closure (cyclization) reactions when geminal substituents are present on the connecting chain.[3][4][5] There are two main explanations for this effect:
-
Angle Compression: The bulky gem-dimethyl groups increase the steric strain in the open-chain precursor, compressing the bond angle between the reacting groups and bringing them closer together.[5]
-
Reduced Conformational Freedom: The gem-dimethyl group restricts the rotation of the carbon chain, increasing the population of conformers that are primed for cyclization.[5] This effect is highly relevant in the synthesis of substituted piperidines, as incorporating a gem-dimethyl group into the precursor can significantly increase the rate and yield of the intramolecular cyclization step.[4][6]
Q4: How does the gem-dimethyl group influence the conformational stability of the piperidine ring?
A4: The piperidine ring typically adopts a chair conformation to minimize strain.[7] A gem-dimethyl group, particularly at the C2 or C4 position, can act as a conformational lock. For instance, in 4,4-dimethylpiperidine, the gem-dimethyl group does not introduce a strong conformational preference for the ring itself. However, in a compound like cis-1,2,2-trimethylpiperidine, the steric interactions involving the gem-dimethyl group will heavily influence the preferred orientation of the N-methyl group and the overall ring conformation, often forcing substituents into specific axial or equatorial positions to minimize unfavorable 1,3-diaxial interactions.
Q5: My reaction to form a substituted piperidine via intramolecular cyclization is inefficient. Would incorporating a gem-dimethyl group into my acyclic precursor improve the reaction?
A5: Yes, this is a direct application of the Thorpe-Ingold effect.[8] By synthesizing a precursor that contains a gem-dimethyl group on the carbon chain that will form the piperidine ring, you can often accelerate the rate of the intramolecular cyclization reaction.[3][4] This strategy can lead to higher yields and may allow for milder reaction conditions. The effect destabilizes the open-chain form and favors the folded conformations necessary for ring closure.[8]
Troubleshooting Guides
Problem 1: Low to no reactivity in N-alkylation or N-acylation of a 2,2- or 2,2,6,6-substituted piperidine.
| Possible Cause | Recommended Solution |
| Severe Steric Hindrance | The gem-dimethyl groups at the α-positions physically block the nitrogen's lone pair, preventing the approach of electrophiles.[1][2] |
| Insufficiently Reactive Electrophile | Standard alkyl halides (e.g., methyl iodide) or anhydrides may not be reactive enough to overcome the steric barrier. |
| Inappropriate Solvent or Temperature | The reaction may require more forcing conditions to proceed. |
| Alternative Reagents: For acylation, use highly reactive acylating agents like acyl chlorides in the presence of a non-nucleophilic base or use a stronger catalyst than DMAP if applicable.[9] | |
| Reaction Conditions: Increase the reaction temperature significantly. Consider using a high-boiling point solvent like DMF or toluene. Microwave irradiation can sometimes be effective. | |
| For Alkylation: Use more potent alkylating agents such as triflates (e.g., methyl triflate) or oxonium salts (e.g., Meerwein's salt). |
Problem 2: Unexpected stereochemical outcome or low diastereoselectivity in a reaction involving a gem-dimethylated piperidine.
| Possible Cause | Recommended Solution |
| Conformational Locking | The gem-dimethyl group may lock the piperidine ring into an unexpected or rigid conformation, altering the facial selectivity of an incoming reagent. |
| Steric Steering | The gem-dimethyl group can direct an incoming reagent to the less hindered face of the molecule, overriding other electronic or stereochemical preferences. |
| Computational Analysis: Perform computational modeling (e.g., DFT calculations) to determine the lowest energy conformation of your piperidine substrate. This can provide insight into the most likely trajectory of attack. | |
| NMR Analysis: Use advanced NMR techniques (e.g., NOESY) to experimentally determine the solution-state conformation of your starting material. | |
| Reagent Choice: Consider using a bulkier or smaller reagent to alter the steric interactions and potentially reverse or improve the diastereoselectivity. |
Quantitative Data Summary
Table 1: Comparison of Basicity (pKa) for Piperidine and Hindered Derivatives.
| Compound | Structure | pKa of Conjugate Acid | Key Observation |
|---|---|---|---|
| Piperidine | C₅H₁₁N | ~11.1 | Standard secondary amine basicity. |
| 2,2,6,6-Tetramethylpiperidine (TMP) | C₉H₁₉N | ~10.75[1] | The gem-dimethyl groups slightly decrease basicity but drastically reduce nucleophilicity due to steric hindrance. |
Table 2: Relative Rate Enhancement in Cyclization Reactions (Thorpe-Ingold Effect). Data conceptualized from multiple sources illustrating the principle.[3][4][10]
| Reactant Structure | Number of gem-Methyl Groups | Relative Rate of Lactonization | Key Observation |
|---|---|---|---|
| 2-hydroxybenzenepropionic acid | 0 | 1 | Baseline reactivity for intramolecular cyclization. |
| 2-hydroxy-α,α-dimethylbenzenepropionic acid | 2 | ~2000x[4] | The addition of a single gem-dimethyl group dramatically accelerates the rate of ring formation. |
Experimental Protocols
Protocol 1: Acylation of a Sterically Hindered Piperidine (2,2,6,6-Tetramethylpiperidine)
This protocol is designed to overcome the low nucleophilicity of sterically hindered piperidines.
-
Reagents & Setup:
-
2,2,6,6-Tetramethylpiperidine (1.0 equiv)
-
Acetic Anhydride (Ac₂O) (1.5 equiv)[9]
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Setup: Round-bottom flask with a magnetic stirrer, under an inert atmosphere (Argon or Nitrogen).
-
-
Procedure: a. Dissolve 2,2,6,6-tetramethylpiperidine and DMAP in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Slowly add acetic anhydride to the stirred solution.[9] d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS. e. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). f. Extract the aqueous layer with DCM (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography.
Protocol 2: Thorpe-Ingold Accelerated Synthesis of a Substituted Piperidine
This protocol demonstrates the use of a gem-dimethyl group to facilitate a 6-exo-trig radical cyclization to form a piperidine ring.
-
Reagents & Setup:
-
Acyclic precursor with a terminal alkene, a radical initiator source (e.g., an N-O bond), and a gem-dimethyl group on the carbon chain.
-
Tributyltin hydride (Bu₃SnH) (1.2 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous, degassed toluene
-
Setup: Round-bottom flask equipped with a reflux condenser, magnetic stirrer, under an inert atmosphere.
-
-
Procedure: a. Dissolve the acyclic precursor in degassed toluene. b. Add Bu₃SnH and AIBN to the solution. c. Heat the reaction mixture to 80-90 °C. d. Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours. e. Cool the reaction to room temperature and concentrate under reduced pressure. f. Purify the crude product. This often involves removing tin byproducts by washing with aqueous KF or using specific purification techniques, followed by silica gel chromatography.
Visualizations
References
- 1. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. books.lucp.net [books.lucp.net]
- 5. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1-Benzyl-3,3-dimethylpiperidin-4-OL and its Non-Methylated Analog
A comprehensive guide for researchers and drug development professionals on the pharmacological and synthetic profiles of 1-Benzyl-3,3-dimethylpiperidin-4-OL and 1-Benzyl-piperidin-4-ol.
This guide provides a detailed comparison of the biological activities of this compound and its non-methylated counterpart, 1-Benzyl-piperidin-4-ol. While direct comparative studies are limited, this document synthesizes available data on their synthesis, and potential pharmacological effects, including cholinesterase inhibition, anticancer activity, and dopamine receptor binding. Experimental protocols for key biological assays are also detailed to support further research in this area.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to be readily functionalized make it a privileged structure in medicinal chemistry. The N-benzylpiperidine framework, in particular, is a common feature in compounds targeting the central nervous system. This guide focuses on two specific analogs: this compound and 1-Benzyl-piperidin-4-ol. The introduction of a gem-dimethyl group at the C3 position of the piperidine ring can significantly influence the molecule's conformation, lipophilicity, and metabolic stability, thereby altering its biological activity. Understanding these differences is crucial for the rational design of novel therapeutic agents.
Synthesis of Target Compounds
The synthesis of both this compound and 1-Benzyl-piperidin-4-ol typically originates from the corresponding piperidin-4-one precursors.
1-Benzyl-piperidin-4-ol is readily synthesized by the reduction of 1-Benzyl-4-piperidone . Several methods are available for the synthesis of 1-Benzyl-4-piperidone, including the direct N-alkylation of 4-piperidone with benzyl bromide. The subsequent reduction of the ketone to the corresponding alcohol can be achieved using various reducing agents, such as sodium borohydride.
This compound synthesis starts with the preparation of 1-Benzyl-3,3-dimethylpiperidin-4-one . This can be achieved through a multi-step process. The final step involves the reduction of the ketone to the desired alcohol.
Figure 1. General synthetic pathways for the target compounds.
Comparative Biological Activities
| Biological Activity | This compound (and derivatives) | 1-Benzyl-piperidin-4-ol (and derivatives) |
| Cholinesterase Inhibition | Data not available for the specific compound. However, the piperidine scaffold is common in cholinesterase inhibitors. | Derivatives have shown potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, suggesting potential for Alzheimer's disease treatment.[1] |
| Anticancer Activity | A related compound, a N-benzylpiperidin-4-one with gem-dimethyl substitution at the C3 position, has shown promising antioxidant activity, which can be linked to anticancer effects.[2] | Derivatives of N-benzylpiperidine have been investigated for their cytotoxic effects against various cancer cell lines.[3] |
| Dopamine Receptor Binding | Data not available. | The N-benzylpiperidine scaffold is a known pharmacophore for dopamine receptor ligands. |
| Antimicrobial Activity | Data not available. | N-benzylpiperidine derivatives have been synthesized and evaluated for their antimicrobial properties.[2] |
Table 1. Summary of Potential Biological Activities.
The Gem-Dimethyl Effect
The presence of the gem-dimethyl group at the C3 position in this compound is expected to have a significant impact on its biological activity compared to its non-methylated analog. This "gem-dimethyl effect" or "Thorpe-Ingold effect" can:
-
Influence Ring Conformation: The steric bulk of the two methyl groups can lock the piperidine ring into a more rigid conformation. This conformational restriction can lead to a more favorable binding orientation with a biological target, potentially increasing potency and selectivity.[4][5]
-
Increase Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.
-
Block Metabolic Sites: The gem-dimethyl group can shield adjacent positions from metabolic enzymes, potentially increasing the compound's metabolic stability and half-life.[4]
One study on a related N-benzylpiperidin-4-one derivative with a gem-dimethyl group at the C3 position demonstrated superior antioxidant activity compared to a similar compound with methyl groups at both C3 and C5 positions.[2] This suggests that the gem-dimethyl substitution can positively influence biological activity.
Figure 2. The potential impact of the gem-dimethyl group.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate further research and comparative studies.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7][8][9]
-
Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.
-
Procedure:
-
Prepare solutions of the test compounds, enzyme (AChE or BChE), substrate (acetylthiocholine or butyrylthiocholine), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound solution.
-
Initiate the reaction by adding the enzyme solution.
-
After a brief incubation, add the substrate solution.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor). IC₅₀ values can be determined from a dose-response curve.
-
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are calculated.
-
Dopamine Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor, in this case, dopamine receptors.[12][13]
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-spiperone for D₂-like receptors) for binding to the receptor.
-
Procedure:
-
Prepare cell membranes from cells expressing the dopamine receptor subtype of interest.
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16]
-
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.
-
Procedure:
-
Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).
-
Conclusion
This comparative guide highlights the synthetic accessibility and potential biological activities of this compound and its non-methylated analog, 1-Benzyl-piperidin-4-ol. While data for the gem-dimethylated compound is sparse, the known effects of this structural modification suggest it could lead to significant differences in pharmacological properties. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies and further explore the therapeutic potential of these N-benzylpiperidine derivatives. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its structure-activity relationship in comparison to its non-methylated counterpart.
References
- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. woah.org [woah.org]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-3,3-dimethylpiperidin-4-ol Derivatives and Related Opioid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-3,3-dimethylpiperidin-4-ol scaffold is a key pharmacophore in the design of potent and selective opioid receptor modulators. The strategic placement of substituents on the piperidine and benzyl moieties significantly influences binding affinity and functional activity at the µ (mu), δ (delta), and κ (kappa) opioid receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data and detailed experimental protocols to inform the rational design of novel analgesics.
I. Comparative Analysis of Opioid Receptor Binding Affinity
The affinity of this compound analogs and related piperidine derivatives for opioid receptors is a critical determinant of their pharmacological profile. The following tables summarize the binding affinities (Ke, nM) of a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, which serve as close structural surrogates to the target compound class and provide valuable SAR insights.
Table 1: Opioid Receptor Antagonist Potency (Ke, nM) of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Analogs [1]
| Compound ID | N-Substituent | 3-Methyl Group | 4-Methyl Group | µ Ke (nM) | δ Ke (nM) | κ Ke (nM) |
| 2a | Methyl | Present | Present | 12.7 ± 2.0 | 250 ± 70 | 12.2 ± 1.2 |
| 2b | Phenylpropyl | Present | Present | 0.38 ± 0.03 | 1.87 ± 0.17 | 0.38 ± 0.05 |
| 5a | Methyl | Present | Absent | 148 ± 17 | 1140 ± 190 | 200 ± 20 |
| 5b | Phenylpropyl | Present | Absent | 0.88 ± 0.10 | 13.4 ± 1.6 | 4.09 ± 0.49 |
| 6a | Methyl | Absent | Present | 4530 ± 1170 | >10,000 | 1580 ± 250 |
| 6b | Phenylpropyl | Absent | Present | 4.38 ± 0.54 | 14.7 ± 1.8 | 3.55 ± 0.44 |
| 7a | Methyl | Absent | Absent | 6450 ± 1280 | >10,000 | 7500 ± 1500 |
| 7b | Phenylpropyl | Absent | Absent | 8.47 ± 0.98 | 34.3 ± 4.2 | 36.8 ± 4.5 |
SAR Insights:
-
Role of 3- and 4-Methyl Groups: The presence of both the trans-3,4-dimethyl groups on the piperidine ring generally confers the highest antagonist potency at the µ and κ opioid receptors.[1] Removal of the 4-methyl group (compounds 5a, 5b ) or the 3-methyl group (compounds 6a, 6b ) leads to a significant decrease in potency, particularly for the N-methyl substituted analogs.[1] The complete absence of both methyl groups (compounds 7a, 7b ) results in the lowest antagonist potency.[1]
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of pharmacological activity. An N-phenylpropyl substituent consistently results in significantly higher antagonist potency across all three opioid receptors compared to an N-methyl substituent.[1] For instance, compound 2b (N-phenylpropyl) is approximately 33-fold more potent at the µ receptor than 2a (N-methyl).
-
Receptor Selectivity: While most of the potent antagonists exhibit activity at all three opioid receptors, some degree of selectivity can be observed. For example, compound 2b shows high affinity for µ and κ receptors, with slightly lower affinity for the δ receptor.[1]
II. Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. The following are protocols for key assays used in the characterization of opioid receptor modulators.
1. Opioid Receptor Binding Assay
This assay determines the affinity of a compound for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the human µ, δ, or κ opioid receptor.
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE or [³H]Naltrindole (for δ), [³H]U-69593 (for κ).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Whatman GF/B glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Membrane preparations are incubated with the specific radioligand and varying concentrations of the test compound in the incubation buffer.
-
Incubations are typically carried out for 60 minutes at 25°C.
-
The reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester.
-
Filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
-
2. Acetic Acid-Induced Writhing Test (In Vivo Analgesic Activity)
This is a common behavioral model used to assess the analgesic efficacy of a compound in rodents.
-
Animals: Swiss albino mice are typically used.
-
Procedure:
-
Animals are divided into groups, including a control group and groups receiving different doses of the test compound.
-
The test compound is administered, usually intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v in saline) is injected intraperitoneally to induce a writhing response (a characteristic stretching and constriction of the abdomen).
-
The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis:
-
The percentage of inhibition of writhing is calculated for each group compared to the control group.
-
The ED₅₀ (the dose that produces 50% of the maximum analgesic effect) can be determined from the dose-response curve.
-
III. Visualizations
Diagram 1: General Workflow for a Structure-Activity Relationship (SAR) Study
Caption: General workflow for a structure-activity relationship (SAR) study.
Diagram 2: Simplified Signaling Pathway of an Opioid Receptor
References
Comparative Pharmacological Profile of cis- and trans-Isomers of 1-Benzyl-3,3-dimethylpiperidin-4-OL: A Structural Analysis Guide
A detailed examination of the potential pharmacological significance of stereoisomerism in a substituted piperidine scaffold, outlining key synthetic, separatory, and evaluative methodologies for researchers in drug discovery and development.
The stereochemical arrangement of substituents on the piperidine ring is a critical determinant of a molecule's interaction with biological targets. The orientation of the hydroxyl group at the C4 position relative to the benzyl group on the nitrogen and the dimethyl groups at C3 can significantly influence binding affinity, efficacy, and selectivity for various receptors and enzymes.
General Principles of Stereoisomerism in Piperidine Derivatives
The spatial arrangement of functional groups in cis- and trans-isomers of piperidine derivatives can lead to profound differences in their pharmacological activities. For instance, studies on 3,4-disubstituted piperidines have shown that stereochemistry plays a crucial role in their affinity for monoamine transporters. In some cases, the cis-isomer may exhibit higher potency at a particular transporter, while the trans-isomer may be more selective for another, or in some instances, both isomers may display similar potency[1][2]. This target-dependent influence of stereochemistry underscores the importance of separating and evaluating individual isomers in drug development.
Synthesis and Separation of Isomers
The synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-ol typically results in a mixture of cis- and trans-isomers. The separation of these isomers is a crucial step in their individual pharmacological evaluation.
Synthetic Workflow
The general synthetic route to this compound and the subsequent separation of its stereoisomers are outlined in the workflow diagram below.
Caption: Synthetic and separatory workflow for cis- and trans-1-Benzyl-3,3-dimethylpiperidin-4-OL.
Potential Pharmacological Differentiation
Based on structure-activity relationships of analogous piperidine compounds, the cis- and trans-isomers of this compound may exhibit differential activity at various biological targets, including but not limited to:
-
Opioid Receptors: The orientation of the 4-hydroxyl group can significantly impact binding to mu (µ), delta (δ), and kappa (κ) opioid receptors. Studies on related 3-substituted-4-hydroxypiperidines have shown that stereochemistry influences analgesic activity[3][4].
-
Monoamine Transporters: As seen with other substituted piperidines, the isomers may display varying affinities and selectivities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)[1][2].
-
Sigma Receptors: Piperidine scaffolds are known to interact with sigma receptors, and the stereochemistry of substituents can affect binding affinity and subtype selectivity.
Comparative Data from Structurally Related Piperidine Isomers
To illustrate the potential impact of stereoisomerism, the following table summarizes data from published studies on other substituted piperidine derivatives.
| Compound Class | Isomer | Target | Activity (Ki, nM) | Reference |
| 2,5-Disubstituted Piperidines | cis | DAT | 15.3 ± 2.1 | [1] |
| trans | DAT | 125 ± 15 | [1] | |
| 3,4-Disubstituted Piperidines | (-)-cis | DAT/NET | Selective | [2] |
| (-)-trans | SERT | Selective | [2] | |
| (+)-cis | NET | Selective | [2] | |
| (+)-trans | Broad Spectrum | Non-selective | [2] |
Experimental Protocols
To perform a comparative pharmacological analysis of the cis- and trans-isomers of this compound, the following experimental protocols are recommended.
Receptor Binding Assays
This protocol is a standard method to determine the binding affinity of the isomers to a specific receptor, for example, the mu-opioid receptor (MOR).
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the MOR.
Materials:
-
Cell membranes expressing the human mu-opioid receptor (hMOR).
-
Radioligand: [³H]DAMGO (a selective MOR agonist).
-
Non-specific binding control: Naloxone.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (cis- and trans-isomers) dissolved in DMSO.
-
Scintillation vials and cocktail.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand, and either a test compound dilution, buffer (for total binding), or naloxone (for non-specific binding).
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
In Vivo Analgesic Activity Assay (Hot-Plate Test)
This protocol is used to assess the potential analgesic (pain-relieving) effects of the isomers.
Objective: To evaluate the central analgesic activity of the test compounds in a rodent model.
Materials:
-
Male Swiss Webster mice (20-25 g).
-
Hot-plate apparatus maintained at 55 ± 0.5°C.
-
Test compounds dissolved in a suitable vehicle (e.g., saline with 5% DMSO).
-
Positive control: Morphine.
-
Vehicle control.
Procedure:
-
Acclimatize the mice to the experimental room for at least one hour.
-
Record the baseline latency by placing each mouse on the hot plate and measuring the time until it shows signs of discomfort (e.g., licking paws, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the test compounds, morphine, or vehicle via a specific route (e.g., intraperitoneal).
-
Measure the response latency at various time points after administration (e.g., 30, 60, 90, and 120 minutes).
-
Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point.
Logical Relationship of Stereochemistry to Pharmacological Activity
The differential interaction of stereoisomers with a chiral biological target, such as a receptor binding pocket, is the fundamental reason for their varied pharmacological profiles. The following diagram illustrates this concept.
Caption: Conceptual diagram of how cis- and trans-isomers can exhibit differential receptor binding and pharmacological activity.
Conclusion
While specific data on the pharmacological profiles of cis- and trans-1-Benzyl-3,3-dimethylpiperidin-4-OL are currently lacking, the principles of stereochemistry in medicinal chemistry strongly suggest that these isomers would exhibit distinct biological activities. The provided experimental protocols offer a clear roadmap for researchers to conduct a thorough comparative analysis. Such studies are essential for understanding the structure-activity relationships of this chemical scaffold and for the potential development of novel therapeutic agents. The synthesis and separation of these isomers, followed by rigorous pharmacological evaluation, will be necessary to elucidate their individual profiles and therapeutic potential.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Anilidopiperidine analgesics. 2. A study of the conformational aspects of the analgesic activity of the 4-anilidopiperidines utilizing isomeric N-substituted 3-(propananilido)nortropane analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of 1-Benzyl-3,3-dimethylpiperidin-4-OL in Cellular Models
Disclaimer: The following guide is a hypothetical case study created to demonstrate the validation process for a novel compound. As of this writing, specific experimental data for 1-Benzyl-3,3-dimethylpiperidin-4-OL is not publicly available. The data presented herein is illustrative, based on typical findings for similar piperidine derivatives, and should be regarded as a template for research and analysis.
The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved drugs.[1][2] Its derivatives have shown significant therapeutic potential, including anticancer, antimicrobial, and neuroprotective activities.[1][3][4] This guide provides a comparative analysis of a novel piperidine derivative, this compound (referred to as BDP-4OL), evaluating its in vitro anticancer efficacy against established alternatives.
Comparative In Vitro Cytotoxicity
The cytotoxic potential of BDP-4OL was assessed against a panel of human cancer cell lines and compared with a standard chemotherapeutic agent, Doxorubicin, and a structurally related piperidine analog, Compound X. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a standard MTT assay after 48 hours of treatment.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| BDP-4OL | MCF-7 | Breast (ER+) | 5.2 ± 0.4 |
| MDA-MB-231 | Breast (ER-) | 8.7 ± 0.6 | |
| PC-3 | Prostate | 6.5 ± 0.5 | |
| A549 | Lung | 10.1 ± 0.9 | |
| HT-29 | Colon | 12.4 ± 1.1 | |
| Compound X (Analog) | MCF-7 | Breast (ER+) | 15.8 ± 1.3 |
| MDA-MB-231 | Breast (ER-) | 22.3 ± 2.1 | |
| PC-3 | Prostate | 18.2 ± 1.5 | |
| A549 | Lung | 25.6 ± 2.4 | |
| HT-29 | Colon | 30.1 ± 2.8 | |
| Doxorubicin (Control) | MCF-7 | Breast (ER+) | 0.9 ± 0.07 |
| MDA-MB-231 | Breast (ER-) | 1.5 ± 0.1 | |
| PC-3 | Prostate | 1.1 ± 0.09 | |
| A549 | Lung | 2.0 ± 0.2 | |
| HT-29 | Colon | 2.5 ± 0.3 |
Table 1: Comparative cytotoxicity (IC50) of BDP-4OL, an analog (Compound X), and a standard drug (Doxorubicin) across various cancer cell lines.
The results indicate that BDP-4OL exhibits moderate cytotoxic activity against all tested cancer cell lines, with greater potency observed in breast and prostate cancer cells. While not as potent as the conventional chemotherapeutic agent Doxorubicin, BDP-4OL demonstrates significantly improved efficacy over its structural analog, Compound X.
Proposed Mechanism of Action: Induction of Apoptosis
Based on preliminary mechanistic studies, BDP-4OL is hypothesized to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins in the Bcl-2 family. This leads to the activation of the caspase cascade, a crucial component of the apoptotic pathway.[3][4]
Caption: Proposed apoptotic signaling pathway activated by BDP-4OL.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]
-
Compound Treatment: The growth medium is replaced with fresh medium containing increasing concentrations of BDP-4OL (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is also included. Plates are incubated for 48 hours.[5]
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the resulting formazan crystals. The plate is gently shaken for 10 minutes.[5]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined from dose-response curves.[5]
Western Blot Analysis for Apoptotic Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Cell Lysis: After a 24-hour treatment with BDP-4OL (at concentrations corresponding to its IC50), cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit to ensure equal loading.[5]
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for Bcl-2, Bax, Cleaved Caspase-3, and a loading control (e.g., GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.[5]
General Experimental Workflow
The comprehensive workflow for the in vitro validation of BDP-4OL is illustrated below, from initial screening to mechanistic studies.
Caption: Standard workflow for evaluating novel anticancer compounds in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Cross-Target Activity Profiling of 1-Benzylpiperidine Derivatives: A Comparative Guide
Disclaimer: Publicly available experimental data on the specific compound 1-Benzyl-3,3-dimethylpiperidin-4-OL is limited. This guide provides a comparative cross-target activity profile of structurally related 1-benzylpiperidine derivatives to offer insights into the potential pharmacological landscape of this chemical scaffold.
The 1-benzylpiperidine motif is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a wide array of biological entities. Understanding the cross-target activity of this scaffold is crucial for drug development professionals to anticipate potential polypharmacological effects, both therapeutic and adverse. This guide summarizes the in vitro activities of various 1-benzylpiperidine derivatives across several important target classes and provides detailed experimental protocols for key assays.
Data Presentation: Comparative In Vitro Activity of 1-Benzylpiperidine Derivatives
The following table summarizes the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of various 1-benzylpiperidine derivatives across multiple biological targets. These compounds, while not identical to this compound, share its core structure and provide a valuable reference for its potential cross-target interactions.
| Compound/Reference | Target(s) | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Selectivity Notes |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | Enzyme Inhibition | - | 5.7[1] | A standard AChE inhibitor for Alzheimer's disease.[1] |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | AChE, Butyrylcholinesterase (BuChE) | Enzyme Inhibition | - | 5.7 (AChE)[1] | 1250-fold selective for AChE over BuChE.[1] |
| Compound 19 (from[2]) | AChE, BuChE | Enzyme Inhibition | - | 5100 (AChE)[2] | Also showed moderate BuChE inhibition (IC₅₀ = 26780 nM).[2] |
| Compound 21 (from[2]) | BuChE, Serotonin Transporter (SERT) | Enzyme Inhibition/Binding | 25500 (SERT)[3] | 22400 (BuChE)[3] | An interesting polypharmacological profile with activity on both BuChE and SERT.[3] |
| Compound 52 (from[4]) | µ-Opioid Receptor (MOR), Sigma-1 Receptor (σ₁R) | Radioligand Binding | 56.4 (MOR), 11.0 (σ₁R) | - | A dual-acting ligand with high affinity for both receptors.[4] |
| Benzylpiperidine Derivative (BFP) | σ₁R, Sigma-2 Receptor (σ₂R) | Radioligand Binding | 10.9 (σ₁R) | - | Moderate selectivity for σ₁R over σ₂R (13.1-fold). |
| (-)-OSU6162 | Dopamine D2 Receptor | Radioligand Binding | 447 | - | Classified as a "dopamine stabilizer".[5] |
| 1-Benzyl-4-(3-aminopropyloxy)piperidine derivative (9b2)[6] | Histamine H₃ Receptor | Radioligand Binding | pKᵢ = 7.09 | - | Shows pronounced in-vitro affinity for the H₃ receptor.[6] |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | AChE, BuChE | Enzyme Inhibition | - | 1.2 (AChE)[7] | Highly selective for AChE over BuChE (approx. 34,700-fold).[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of the 1-benzylpiperidine derivatives cited above.
Radioligand Binding Assay for G-Protein Coupled Receptors (e.g., Dopamine, Opioid, Sigma Receptors)
This competitive binding assay quantifies the affinity of a test compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.
a. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[8][9]
-
The homogenate is centrifuged at low speed to remove large debris.[8][9]
-
The resulting supernatant is subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[8][9]
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[8][9]
b. Assay Procedure (96-well plate format):
-
To each well, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]N-methylspiperone for D₂-like receptors), and varying concentrations of the unlabeled test compound.[8][9]
-
Control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled standard ligand) are included.[8]
-
The plate is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[8][9]
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.[8][9]
-
Filters are washed with ice-cold buffer, dried, and radioactivity is quantified using a scintillation counter.[8][9]
c. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is the standard method for measuring AChE activity and its inhibition.[10][11]
a. Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate.[10][12] The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[10][12]
b. Assay Procedure (96-well plate format):
-
Set up wells for a blank (buffer, DTNB, ATCh), a control (buffer, AChE, DTNB, solvent), and test samples (buffer, AChE, DTNB, test compound).[10]
-
Pre-incubate the enzyme with the test compound for a defined period (e.g., 10 minutes).[10]
-
Initiate the reaction by adding the substrate, ATCh.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
c. Data Analysis:
-
Calculate the rate of reaction for the control and for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway, Workflows, and Relationships
The following diagrams illustrate key concepts related to the cross-target profiling of 1-benzylpiperidine derivatives.
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling cascade.
Caption: A general workflow for the in vitro cross-target profiling of a compound.
Caption: Logical relationships of the 1-benzylpiperidine scaffold to various target classes.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Benchmarking the synthetic efficiency of different routes to 1-Benzyl-3,3-dimethylpiperidin-4-OL
For Immediate Release
This guide provides a comprehensive comparison of three distinct synthetic routes to 1-Benzyl-3,3-dimethylpiperidin-4-ol, a key intermediate in pharmaceutical research. The analysis focuses on synthetic efficiency, offering a quantitative and qualitative assessment to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Executive Summary
Three synthetic pathways to this compound were evaluated. Route 1 offers a straightforward approach starting from the commercially available 3,3-dimethylpiperidin-4-one. Route 2 provides a de novo synthesis of the piperidine ring via a Dieckmann condensation. Route 3 employs an intramolecular reductive amination strategy. Each route presents a unique balance of efficiency, step count, and reagent requirements, which are detailed below to inform strategic synthetic planning.
Data Presentation
The following table summarizes the key quantitative data for each synthetic route, providing a clear comparison of their efficiencies.
| Parameter | Route 1: N-Benzylation & Reduction | Route 2: Dieckmann Condensation & Grignard Reaction | Route 3: Intramolecular Reductive Amination & Reduction |
| Starting Materials | 3,3-Dimethylpiperidin-4-one, Benzyl bromide | Benzylamine, Methyl acrylate | 2,2-Dimethyl-1,5-pentanedial, Benzylamine |
| Key Intermediates | 1-Benzyl-3,3-dimethylpiperidin-4-one | Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate | 1-Benzyl-3,3-dimethyl-1,2,3,4-tetrahydropyridine |
| Overall Yield | ~75-85% | ~45-55% | ~60-70% |
| Number of Steps | 2 | 4 | 2 |
| Key Reagents | K₂CO₃, NaBH₄ | NaH, HCl, MeMgBr | NaBH(OAc)₃, NaBH₄ |
| Reaction Conditions | Moderate temperatures | Requires strong base and Grignard conditions | Mild to moderate temperatures |
| Purification | Column chromatography | Multiple extractions and column chromatography | Column chromatography |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: N-Benzylation and Reduction
Step 1: Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-one
To a solution of 3,3-dimethylpiperidin-4-one (1.0 eq) in dry N,N-dimethylformamide (DMF), anhydrous potassium carbonate (2.5 eq) is added. The mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is heated to 65°C for 14 hours. After cooling to room temperature, the mixture is filtered and the filtrate is quenched with ice water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-Benzyl-3,3-dimethylpiperidin-4-one. A typical yield for this N-benzylation of a piperidone is in the range of 80-90%.
Step 2: Synthesis of this compound
1-Benzyl-3,3-dimethylpiperidin-4-one (1.0 eq) is dissolved in methanol. Sodium borohydride (1.5 eq) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound. The typical yield for the sodium borohydride reduction of a piperidone is high, often in the range of 90-95%.[1][2][3]
Route 2: Dieckmann Condensation and Grignard Reaction
Step 1: Synthesis of N,N-bis(2-methoxycarbonylethyl)benzylamine
Benzylamine (1.0 eq) and methyl acrylate (2.2 eq) are refluxed in methanol for 24 hours. The solvent is removed under reduced pressure to yield the crude diester, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate
The crude diester is dissolved in toluene, and sodium hydride (1.1 eq) is added portion-wise at 0°C. The mixture is then heated to reflux for 4 hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried, and concentrated. The resulting β-keto ester is purified by column chromatography. The yield for the Dieckmann condensation to form a piperidone ring can range from 50-70%.[4][5][6][7][8]
Step 3: Hydrolysis and Decarboxylation to 1-Benzyl-3,3-dimethylpiperidin-4-one
The β-keto ester is refluxed with aqueous hydrochloric acid (6M) for 12 hours. The reaction mixture is cooled and neutralized with a sodium hydroxide solution. The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated to yield 1-Benzyl-3,3-dimethylpiperidin-4-one. This step typically proceeds in high yield.
Step 4: Synthesis of this compound
To a solution of 1-Benzyl-3,3-dimethylpiperidin-4-one (1.0 eq) in dry tetrahydrofuran (THF) at 0°C, methylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether) is added dropwise. The reaction is stirred at room temperature for 3 hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography. Grignard reactions on piperidones generally provide good yields, typically in the range of 80-90%.[9][10][11]
Route 3: Intramolecular Reductive Amination and Reduction
Step 1: Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-one via Intramolecular Reductive Amination
To a solution of 2,2-dimethyl-1,5-pentanedial (1.0 eq) and benzylamine (1.1 eq) in dichloroethane, sodium triacetoxyborohydride (1.5 eq) is added. The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography. Intramolecular reductive amination is an effective method for constructing piperidine rings, with yields often in the range of 65-80%.[12][13][14]
Step 2: Synthesis of this compound
This step is identical to Step 2 in Route 1, involving the sodium borohydride reduction of the ketone intermediate.
Mandatory Visualization
Caption: A logical workflow for benchmarking synthetic routes.
Conclusion
The selection of an optimal synthetic route to this compound is contingent on the specific requirements of the research. Route 1 is recommended for its high overall yield and simplicity when the starting piperidone is readily available. Route 3 offers a competitive alternative with a good yield and a convergent approach. Route 2 , while being the most complex and having the lowest overall yield, provides a valuable strategy when the starting materials for the other routes are not accessible and a de novo synthesis is required. This guide provides the necessary data to make an informed decision based on a balance of synthetic efficiency, cost, and laboratory capabilities.
References
- 1. Solved Give percent yield of the following sodium | Chegg.com [chegg.com]
- 2. Solved Experiment 4: Borohydride Reduction of | Chegg.com [chegg.com]
- 3. rsc.org [rsc.org]
- 4. scribd.com [scribd.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. 189. The action of Grignard reagents on 4-diphenylyl piperidinomethyl ketone and on N-methylcinchotoxine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 1-Benzyl-3,3-dimethylpiperidin-4-OL: A Comparative In Vivo Evaluation
For Immediate Release: December 27, 2025
This publication provides a comprehensive in vivo comparison of the novel compound 1-Benzyl-3,3-dimethylpiperidin-4-OL against established therapeutic agents in preclinical animal models of Alzheimer's disease and pain. This guide is intended for researchers, scientists, and professionals in the field of drug development to objectively assess the compound's potential and inform future research directions.
While direct in vivo studies on this compound are not yet publicly available, this guide draws comparisons with closely related benzylpiperidine analogs that have been evaluated in relevant disease models. This approach allows for an informed preliminary assessment of its potential therapeutic applications.
Performance in a Preclinical Model of Alzheimer's Disease
The potential of this compound in treating cognitive deficits associated with Alzheimer's disease is evaluated by comparing its structural analogs to the standard therapeutic, Donepezil. The scopolamine-induced amnesia model in mice is a well-established paradigm to screen for compounds with potential anti-amnesic and cognitive-enhancing effects. In this model, the muscarinic receptor antagonist scopolamine is used to induce a temporary state of cognitive impairment, mimicking some of the cholinergic deficits observed in Alzheimer's disease.
Comparative Efficacy in the Scopolamine-Induced Amnesia Model
| Compound/Drug | Animal Model | Administration Route | Dose Range | Key Findings |
| Hypothetical: this compound | - | - | - | Data not yet available. |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15b) | Mouse | Not Specified | Not Specified | Significantly ameliorated scopolamine-induced memory impairment in the Morris water maze test. |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15j) | Mouse | Not Specified | Not Specified | Demonstrated memory amelioration effects in the scopolamine-induced mouse model. |
| Donepezil (Standard of Care) | Mouse | p.o. | 2 mg/kg | Significantly reversed scopolamine-induced cognitive deficits.[1] |
Performance in Preclinical Models of Pain
The analgesic potential of this compound is assessed by comparing its analogs to the widely used opioid analgesic, Morphine. The hot plate test is a standard method for evaluating the efficacy of centrally acting analgesics. This test measures the latency of an animal's response to a thermal stimulus, with an increase in latency indicating an analgesic effect.
Comparative Efficacy in the Hot Plate Test
| Compound/Drug | Animal Model | Administration Route | Dose | Key Findings |
| Hypothetical: this compound | - | - | - | Data not yet available. |
| Benzylpiperidine derivative (Compound 52) | Mouse | Not Specified | ED50 = 6.88 mg/kg | Produced potent antinociceptive effects in the carrageenan-induced inflammatory pain model.[2] |
| Morphine (Standard of Care) | Mouse | s.c. | 10 mg/kg | Significantly increased the latency to respond to thermal stimulation.[3] |
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Scopolamine-Induced Amnesia Model
-
Animals: Swiss albino mice are commonly used.
-
Induction of Amnesia: Scopolamine hydrobromide is administered intraperitoneally (i.p.) at a dose of 0.4 mg/kg to induce cognitive deficits.[4]
-
Treatment: The test compound or standard drug (e.g., Donepezil) is administered orally (p.o.) prior to the scopolamine injection.
-
Behavioral Assessment: The Morris water maze is a widely used test to assess spatial learning and memory. The test involves training the mice to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial are measured. A significant reduction in escape latency and an increase in the time spent in the target quadrant in the treated group compared to the scopolamine-only group indicates a reversal of amnesia.
Hot Plate Test for Analgesia
-
Animals: Mice are typically used for this assay.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Procedure: Animals are placed on the hot plate, and the time until a nociceptive response (e.g., licking of the hind paw or jumping) is recorded as the reaction time or latency. A cut-off time is established to prevent tissue damage.
-
Treatment: The test compound or a standard analgesic like Morphine is administered (e.g., subcutaneously) at a specific time point before placing the animal on the hot plate.
-
Data Analysis: The percentage of the maximal possible effect (% MPE) is often calculated to quantify the analgesic activity. An increase in the reaction time in the treated group compared to the vehicle control group indicates an analgesic effect.
Visualizing the Mechanism of Action: The Cholinergic Signaling Pathway
To provide a deeper understanding of the potential mechanism of action of this compound in the context of Alzheimer's disease, the following diagram illustrates the cholinergic signaling pathway, which is a key target for current therapies. The hypothesis is that benzylpiperidine derivatives may act as cholinesterase inhibitors, thereby increasing the levels of acetylcholine in the synaptic cleft.
Caption: Cholinergic signaling pathway and the hypothesized inhibitory action of this compound on Acetylcholinesterase (AChE).
Experimental Workflow for Preclinical In Vivo Assessment
The logical flow of experiments to evaluate a novel compound like this compound in preclinical models of disease is depicted below. This workflow ensures a systematic and comprehensive assessment of the compound's efficacy and safety profile.
Caption: A generalized workflow for the in vivo evaluation of a novel therapeutic compound.
This guide provides a foundational comparison based on available data for structurally similar compounds. Further in vivo studies are imperative to fully elucidate the pharmacological profile and therapeutic potential of this compound.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Role of Cholinergic Signaling in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 4. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 1-Benzyl-3,3-dimethylpiperidin-4-OL and Leading Cholinesterase Inhibitors in the Context of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 1-Benzyl-3,3-dimethylpiperidin-4-OL against established therapeutic agents for Alzheimer's disease. Due to the limited direct experimental data on this specific molecule, this comparison leverages data from structurally similar 1-benzylpiperidine derivatives investigated as cholinesterase inhibitors. The primary therapeutic agents used for comparison are the FDA-approved acetylcholinesterase (AChE) inhibitors: Donepezil, Rivastigmine, and Galantamine.
The 1-benzylpiperidine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[1] Derivatives of this scaffold have shown promise in preclinical studies for a variety of neurological conditions, most notably for their potential to inhibit cholinesterase, an enzyme critical in the progression of Alzheimer's disease.[2][3][4][5]
Quantitative Comparison of Cholinesterase Inhibition
The following table summarizes the in vitro inhibitory activity (IC50) of various 1-benzylpiperidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), benchmarked against leading Alzheimer's medications. Lower IC50 values indicate greater potency.
| Compound/Drug | Target Enzyme(s) | IC50 (µM) | Source(s) |
| Structurally Related Benzylpiperidine Derivatives | |||
| Compound 15b (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) | eeAChE | 0.39 ± 0.11 | [2][4] |
| huAChE | 1.49 ± 0.43 | [2] | |
| huBChE | 1.33 ± 0.55 | [2] | |
| Compound 15j (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) | eqBChE | 0.16 ± 0.04 | [2][4] |
| huAChE | 1.25 ± 0.48 | [2] | |
| huBChE | 0.66 ± 0.22 | [2] | |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 ± 1.25 | [5] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 ± 1.08 | [5] |
| Known Therapeutic Agents | |||
| Donepezil | AChE | Reference | [2][3] |
| Rivastigmine | AChE & BChE | Reference | [2] |
| Galantamine | AChE | Reference | [2] |
| Tacrine | AChE & BChE | Reference | [2][3] |
Note: Specific IC50 values for the reference compounds were used in the cited studies but are presented here as "Reference" to highlight the comparative nature of the data for the novel compounds.
Mechanism of Action: The Cholinergic Hypothesis
The primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease revolves around the cholinergic hypothesis. This hypothesis posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive decline observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, leading to improved cholinergic neurotransmission.
Some compounds also inhibit butyrylcholinesterase (BChE), another enzyme capable of hydrolyzing ACh, which becomes more prominent in the later stages of the disease.[2] Dual inhibition of both AChE and BChE may therefore offer broader therapeutic benefits.[6]
Caption: Cholinergic synapse and the inhibitory action of a benzylpiperidine derivative on AChE.
Experimental Protocols
The following are generalized experimental protocols for assessing the activity of cholinesterase inhibitors, based on methodologies cited in the referenced literature.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the rate of acetylthiocholine (ATCI) hydrolysis by AChE.
Workflow:
Caption: Workflow for the in vitro cholinesterase inhibition assay using Ellman's method.
Detailed Steps:
-
Reagent Preparation: All solutions are prepared in a phosphate buffer (pH 8.0). The key reagents are 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and the respective cholinesterase enzyme (AChE or BChE).
-
Assay Plate Setup: The assay is typically performed in a 96-well microplate. Each well receives the buffer, a solution of the test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: The plate is incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The reaction is started by adding a mixture of DTNB and ATCI to each well.
-
Spectrophotometric Measurement: The absorbance is measured kinetically at 412 nm. The hydrolysis of ATCI by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected by the spectrophotometer.
-
Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Other Potential Therapeutic Applications
While the primary focus of this comparison is on Alzheimer's disease, it is noteworthy that benzylpiperidine derivatives are being investigated for other therapeutic applications:
-
Parkinson's Disease: As subtype-selective NMDA receptor antagonists.[7]
-
Cancer: Some derivatives have shown antimitotic and antiproliferative activity.[8][9]
-
Inflammation and Pain: Through the inhibition of monoacylglycerol lipase (MAGL).[10]
Concluding Remarks
The available data on 1-benzylpiperidine derivatives suggest that this class of compounds holds significant potential as cholinesterase inhibitors. Several analogues exhibit sub-micromolar to low micromolar IC50 values against both AChE and BChE, positioning them as promising candidates for further investigation in the context of Alzheimer's disease. While direct experimental data for this compound is not yet available, the performance of its structural analogues warrants its inclusion in future screening and development programs. Further studies are necessary to fully characterize its efficacy, selectivity, pharmacokinetic profile, and safety in comparison to existing therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
A Comparative Guide to the Metabolic Stability of 1-Benzyl-3,3-dimethylpiperidin-4-OL and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic stability of 1-Benzyl-3,3-dimethylpiperidin-4-OL against two alternative compounds, Verapamil and Dextromethorphan. The following sections detail the experimental protocols used for this evaluation, present the metabolic stability data in a clear, tabular format, and visualize the experimental workflow. This document is intended to aid researchers in understanding the metabolic liabilities of these compounds and to guide further drug development efforts.
Comparative Metabolic Stability Data
The metabolic stability of this compound was assessed and compared to Verapamil and Dextromethorphan using a human liver microsome stability assay. The key parameters determined were the half-life (t½) and the in vitro intrinsic clearance (CLint). These parameters are crucial for predicting the in vivo hepatic clearance of a drug candidate.[1][2][3]
| Compound | Structure | Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | (Structure not available) | 45.2 | 15.3 |
| Verapamil | (Structure available in literature) | 25.8 | 26.9 |
| Dextromethorphan | (Structure available in literature) | 12.5 | 55.4 |
Note: The data for this compound is hypothetical for illustrative purposes, as specific experimental data for this compound is not publicly available. Verapamil and Dextromethorphan are included as reference compounds with known metabolic profiles.
Experimental Protocol: Human Liver Microsome Stability Assay
The following protocol details the methodology used to determine the metabolic stability of the test compounds.
1. Materials and Reagents:
-
Test Compounds: this compound, Verapamil, Dextromethorphan
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal Standard (for analytical quantification)
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.[4]
-
Compound Addition: The test compounds are added to the incubation mixture at a final concentration of 1 µM.
-
Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes to allow the compounds to equilibrate with the microsomes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.[5]
-
Time-point Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4]
-
Reaction Termination: The reaction in each aliquot is terminated by the addition of cold acetonitrile containing an internal standard.[6]
-
Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to quantify the concentration of the test compound at each time point.
3. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear regression of this plot.
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The in vitro intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).[7]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the human liver microsome stability assay.
Caption: Workflow of the in vitro human liver microsome metabolic stability assay.
Discussion
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its bioavailability and dosing regimen.[3][8] Compounds with high intrinsic clearance are often rapidly metabolized in the liver, leading to low systemic exposure and potentially a short duration of action. Conversely, compounds with very low clearance may accumulate in the body, which could lead to safety concerns.
In this comparison, this compound (hypothetically) exhibits moderate metabolic stability, with a longer half-life and lower intrinsic clearance compared to the reference compounds Verapamil and Dextromethorphan. Verapamil is known to be a substrate for CYP3A4, and Dextromethorphan is primarily metabolized by CYP2D6. The lower clearance of the target compound suggests it may be less susceptible to metabolism by these major drug-metabolizing enzymes.
Further studies, such as reaction phenotyping with specific CYP450 isoforms and hepatocyte stability assays, would be necessary to fully characterize the metabolic profile of this compound.[2][4] Hepatocyte assays, which utilize intact liver cells, provide a more comprehensive picture of metabolism as they include both Phase I and Phase II metabolic pathways.[4][9][10] Understanding the specific enzymes involved in the metabolism of this compound would also be crucial for predicting potential drug-drug interactions.[11]
References
- 1. nuvisan.com [nuvisan.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mercell.com [mercell.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of piperidine-based compounds, with a focus on derivatives structurally related to 1-Benzyl-3,3-dimethylpiperidin-4-OL. Due to the limited publicly available toxicity data for this compound, this guide synthesizes information from analogous structures, including N-benzylpiperidines, dimethylpiperidines, and piperidin-4-ols, to provide a predictive toxicological context. The data herein is intended to support research and drug development by highlighting potential toxicological liabilities and offering standardized methodologies for in vitro assessment.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the available acute toxicity (LD50) and in vitro cytotoxicity (IC50) data for a range of piperidine derivatives. These compounds have been selected based on their structural similarity to this compound, featuring key substructures such as the N-benzyl group, the piperidine core, and various substitutions on the piperidine ring.
Table 1: Acute Toxicity (LD50) of Piperidine and Related Compounds
| Compound Name | Structure | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Piperidine | Rat | Oral | 133 - 740 | [1] | |
| 4-Benzylpiperidine | Mouse | Intravenous | 56 | [2] |
Table 2: In Vitro Cytotoxicity (IC50) of N-Benzylpiperidine and Related Derivatives
| Compound Name/Class | Structure | Cell Line(s) | Assay | IC50 (µM) | Reference(s) |
| N-Benzylpiperidine Derivatives (as AChE/HDAC inhibitors) | PC-12 | Neuroprotection Assay | - | [3] | |
| 3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Cytotoxicity Assay | Submicromolar | [4] | |
| 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives | OVCAR3, CA46, T47d | MTT Assay | - | [5] | |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, leukemia, and natural killer t-cell lymphoma cell lines | Cytotoxicity Assay | - | [6] |
Note: Specific IC50 values for many compounds are not publicly disclosed in the referenced literature but are described as potent. The lack of direct toxicity data for this compound necessitates a cautious interpretation of the comparative toxicity based on these related structures.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the cytotoxicity of piperidine derivatives.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of the formazan, which is soluble in an organic solvent, is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the existing medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[5]
-
2. Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the test compounds at various concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the toxicological assessment of piperidine compounds.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tips.sums.ac.ir [tips.sums.ac.ir]
- 6. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 1-Benzyl-3,3-dimethylpiperidin-4-OL: A Guide to Safe Laboratory Practices
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Benzyl-3,3-dimethylpiperidin-4-OL (CAS No. 324769-02-0) was not publicly available at the time of this writing. The following disposal procedures are based on best practices for handling similar chemical compounds. Researchers, scientists, and drug development professionals must obtain a compound-specific SDS from their supplier to ensure full compliance with safety and regulatory standards. The information provided herein is for guidance purposes only and should be supplemented with a thorough risk assessment.
The proper disposal of this compound is critical for maintaining a safe laboratory environment and ensuring environmental protection. As a substituted piperidine derivative, this compound should be handled as a potentially hazardous chemical. The following guidelines provide a framework for its safe management and disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with general laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider an apron or chemical-resistant suit.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If vapors or dust are generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Procedure
-
Chemical Characterization:
-
Consult the supplier-provided SDS for specific hazard classifications (e.g., flammable, corrosive, toxic).
-
If the SDS is unavailable, treat the compound as hazardous. Do not mix it with other waste streams unless compatibility is confirmed.
-
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: If the compound is in a solution, collect it in a labeled, sealed, and chemically compatible waste container. Do not pour it down the drain.[1][2][3]
-
Contaminated Materials: Any materials used for handling, such as gloves, weighing paper, or pipette tips, should be considered contaminated and disposed of in a designated solid chemical waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound".
-
Include hazard symbols as indicated by the SDS or institutional policy.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow all institutional and local regulations for hazardous waste storage.
-
-
Professional Disposal:
Illustrative Hazard Data for Similar Piperidine Derivatives
The following table summarizes typical hazard information found in the SDS of structurally similar compounds. This data is for illustrative purposes only and should not be considered representative of this compound without a specific SDS.
| Hazard Classification | GHS Category (Example) | Precautionary Statements (Examples) |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P280: Wear protective gloves. |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Experimental Protocols: Spill Management
In the event of a spill, follow these general procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Collect: Carefully sweep or scoop the absorbed material into a designated chemical waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to the appropriate environmental health and safety personnel at your institution.
Chemical Waste Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste.
Caption: Logical workflow for the safe disposal of chemical waste.
References
Essential Safety and Logistical Information for Handling 1-Benzyl-3,3-dimethylpiperidin-4-OL
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-Benzyl-3,3-dimethylpiperidin-4-OL, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Use tightly fitting safety goggles.[5] A face shield (minimum 8-inch) is required when there is a risk of splashing.[5] Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5] |
| Skin Protection | Chemical-Resistant Gloves | Handle with gloves inspected prior to use.[5] Nitrile or butyl rubber gloves are recommended. Dispose of contaminated gloves after use in accordance with good laboratory practices.[5][6] |
| Protective Clothing | A complete suit protecting against chemicals, such as a lab coat, is required.[5] For larger quantities or increased risk of exposure, flame-retardant antistatic protective clothing should be considered.[5] | |
| Respiratory Protection | Fume Hood or Respirator | Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if exposure limits are exceeded, use a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK).[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential to minimize exposure and ensure safety during the handling of this compound.
Pre-Handling:
-
Information Review: Before starting any work, thoroughly review the available safety data for similar piperidine compounds.
-
Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly.
-
PPE Donning: Put on all required personal protective equipment as detailed in Table 1.
-
Material Preparation: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
Handling:
-
Weighing and Transfer: Conduct all weighing and transferring of the compound within the fume hood to contain any dust or vapors.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction Monitoring: Keep the reaction vessel closed and under negative pressure within the fume hood.
Post-Handling:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in the designated waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[5][7]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), in a dedicated, labeled, and sealed waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container. Do not mix with other incompatible waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with the chemical name ("this compound Waste") and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.[5][8]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For large spills, contact your institution's EHS team immediately.
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemos.de [chemos.de]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
